Technical Documentation Center

3-(4-bromo-1H-imidazol-2-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-bromo-1H-imidazol-2-yl)pyridine
  • CAS: 1379324-97-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(4-bromo-1H-imidazol-2-yl)pyridine

This technical guide details the chemical structure, synthesis, reactivity, and applications of 3-(4-bromo-1H-imidazol-2-yl)pyridine , a critical heteroaryl bromide intermediate in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, reactivity, and applications of 3-(4-bromo-1H-imidazol-2-yl)pyridine , a critical heteroaryl bromide intermediate in medicinal chemistry.

Executive Summary

3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-97-6 ) is a bifunctional heterocyclic scaffold widely utilized in drug discovery.[1] It features a pyridine ring linked at the C3 position to the C2 position of a 4-bromoimidazole. This molecule serves as a "privileged structure" intermediate, particularly in the synthesis of kinase inhibitors (e.g., p38 MAPK, Raf) and G-protein coupled receptor (GPCR) modulators (e.g., mGluR5 antagonists). Its primary utility lies in the orthogonal reactivity of its functional groups: the basic pyridine nitrogen, the acidic imidazole NH, and the electrophilic carbon-bromine bond suitable for cross-coupling reactions.

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of two aromatic systems: a pyridine ring and an imidazole ring . The bromine atom is positioned at C4 of the imidazole. Due to annular tautomerism characteristic of 1H-imidazoles, the 4-bromo and 5-bromo isomers exist in rapid equilibrium in solution, though the 4-bromo tautomer is typically the major form depicted in literature for N-unsubstituted derivatives.

  • Core Scaffold: 2-(Pyridin-3-yl)imidazole

  • Functional Handle: C-Br bond (Ar-Br) for palladium-catalyzed cross-coupling.

  • Tautomerism: The proton on the imidazole nitrogen can migrate between N1 and N3, rendering the C4 and C5 positions chemically equivalent on the NMR time scale unless the nitrogen is alkylated.

Key Physicochemical Data
PropertyValue / DescriptionNote
CAS Number 1379324-97-6Specific to the 4-bromo isomer
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Off-white to pale yellow solidTypical for brominated heteroaromatics
Melting Point >200 °C (Decomposition)High MP due to intermolecular H-bonding
Predicted LogP ~1.5 - 1.8More lipophilic than parent (LogP ~0.[2]8)
pKa (Pyridine N) ~4.8 - 5.0Slightly lower than pyridine (5.2) due to imidazole EWG effect
pKa (Imidazole NH) ~10.5 - 11.0Acidic proton, deprotonatable by weak bases (K₂CO₃)
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents

Synthesis Protocols

The synthesis is typically a two-stage process: construction of the 2-(pyridin-3-yl)imidazole core followed by regioselective bromination.

Stage 1: Formation of the Imidazole Core

The most robust method involves the condensation of 3-cyanopyridine or nicotinaldehyde .

Method A: Debus-Radziszewski Imidazole Synthesis (From Aldehyde)

  • Reagents: Nicotinaldehyde (1.0 eq), Glyoxal (40% aq., 1.0 eq), Ammonium Acetate (excess).

  • Conditions: Reflux in Methanol or Acetic Acid for 4–12 hours.

  • Mechanism: Condensation of the aldehyde with ammonia forms an imine, which reacts with glyoxal to close the imidazole ring.

  • Yield: Typically 60–80%.

Stage 2: Regioselective Bromination

Direct bromination of the parent 3-(1H-imidazol-2-yl)pyridine is highly selective for the 4/5-position of the imidazole ring because the pyridine ring deactivates its own positions, and the imidazole ring is electron-rich.

Protocol:

  • Starting Material: 3-(1H-imidazol-2-yl)pyridine (1.0 eq).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve starting material in DMF at 0°C.

    • Add NBS portion-wise to control exotherm.

    • Stir at room temperature for 2–4 hours.

    • Monitor by LC-MS (Target Mass: 224/226 Br pattern).

    • Workup: Pour into ice water. The product often precipitates. Filter, wash with water, and dry.[3]

  • Purification: Recrystallization from Ethanol/Water if necessary.

Synthesis & Tautomerism Visualization

Synthesis cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Functionalization Nicotinaldehyde Nicotinaldehyde (C6H5NO) Core 3-(1H-imidazol-2-yl)pyridine (Parent Scaffold) Nicotinaldehyde->Core Condensation Glyoxal Glyoxal + NH4OAc Glyoxal->Core Product 3-(4-bromo-1H-imidazol-2-yl)pyridine (Target) Core->Product Bromination NBS NBS / DMF NBS->Product Tautomer Tautomeric Equilibrium (4-Br ⇌ 5-Br) Product->Tautomer Rapid H-shift

Caption: Two-step synthetic pathway from nicotinaldehyde to the brominated target, highlighting the tautomeric nature of the final product.

Reactivity & Applications

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond is highly reactive toward Pd-catalyzed oxidative addition. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃/DME/Water.

  • Application: Synthesis of biaryl-imidazole kinase inhibitors (e.g., SB-203580 analogs).

N-Alkylation (Regioselectivity Challenges)

Alkylation of the imidazole nitrogen (N1) is a common diversification step.

  • Reagents: Alkyl halides (R-X) and base (Cs₂CO₃ or NaH).

  • Regioselectivity: Alkylation can occur at either N1 or N3 (relative to the pyridine).

    • Steric Control: Bulky electrophiles may favor the isomer distal to the pyridine ring.

    • Separation: Isomers are typically separable by column chromatography.

Biological Relevance

This scaffold is a bioisostere for other biaryl systems and is prevalent in:

  • mGluR5 Antagonists: Used in CNS disorders (anxiety, depression). The pyridine nitrogen acts as a hydrogen bond acceptor in the receptor pocket.

  • p38 MAP Kinase Inhibitors: The imidazole core mimics the ATP adenine ring, forming H-bonds with the hinge region of the kinase.

  • ALS Inhibitors: Similar motifs are found in inhibitors of Acetolactate Synthase.

Reactivity Map

Reactivity Target 3-(4-bromo-1H-imidazol-2-yl)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Suzuki Alkylation N-Alkylation (R-X, Base) Target->Alkylation Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Target->Sonogashira Biaryl 4-Aryl-2-(3-pyridyl)imidazole (Kinase Inhibitors) Suzuki->Biaryl N_Alkyl N-Alkyl Derivatives (Regioisomers) Alkylation->N_Alkyl Alkyne Alkynyl Derivatives (Extended Linkers) Sonogashira->Alkyne

Caption: Primary chemical transformations of the scaffold, leading to diverse medicinal chemistry targets.

References

  • PubChem. 4-(1H-imidazol-2-yl)pyridine (Compound Summary). National Library of Medicine. [Link] (Parent scaffold data).

  • ChemSRC. CAS 1379324-97-6 Entry.[Link] (Specific CAS verification).

Sources

Exploratory

3-(4-bromo-1H-imidazol-2-yl)pyridine CAS number and molecular weight

Executive Summary 3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-97-6) is a critical heterocyclic building block in medicinal chemistry, specifically valued for its role as a scaffold in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-97-6) is a critical heterocyclic building block in medicinal chemistry, specifically valued for its role as a scaffold in the development of kinase inhibitors. Its structure—comprising a pyridine ring coupled to a brominated imidazole—provides a versatile platform for Suzuki-Miyaura cross-coupling reactions, allowing researchers to synthesize complex 2,4-disubstituted imidazole libraries. These libraries are frequently screened against targets such as p38 MAP kinase , ALK , and BRAF , where the imidazole core mimics the ATP purine ring, facilitating hydrogen bonding within the kinase hinge region.

This technical guide details the physicochemical properties, validated synthetic pathways, experimental handling protocols, and structural biology applications of this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is an off-white to pale yellow solid, stable under standard laboratory conditions but sensitive to strong oxidizers. The bromine atom at the 4-position of the imidazole ring is the primary site for functionalization.

PropertyData
Chemical Name 3-(4-bromo-1H-imidazol-2-yl)pyridine
CAS Number 1379324-97-6
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Exact Mass 222.9745
Solubility Soluble in DMSO (>50 mg/mL), Methanol; Sparingly soluble in Water
pKa (Calc.) ~5.5 (Pyridine N), ~14 (Imidazole N-H)
Appearance Off-white to yellow crystalline powder
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light

Synthetic Pathways & Mechanism

The synthesis of 3-(4-bromo-1H-imidazol-2-yl)pyridine is best achieved through a two-stage convergent protocol: the construction of the imidazole ring via the Debus-Radziszewski synthesis , followed by a regioselective electrophilic bromination .

Reaction Scheme Diagram

SynthesisPath Nicotinaldehyde Nicotinaldehyde (3-Pyridinecarboxaldehyde) Intermediate 2-(Pyridin-3-yl)-1H-imidazole (Core Scaffold) Nicotinaldehyde->Intermediate Debus-Radziszewski Condensation MeOH, 0°C to RT Glyoxal Glyoxal (40% aq.) Glyoxal->Intermediate Debus-Radziszewski Condensation MeOH, 0°C to RT Ammonia Ammonia (NH3) Ammonia->Intermediate Debus-Radziszewski Condensation MeOH, 0°C to RT Product 3-(4-bromo-1H-imidazol-2-yl)pyridine (Target) Intermediate->Product Regioselective Bromination DMF, 0°C Electrophilic Sub. NBS N-Bromosuccinimide (NBS)

Figure 1: Two-step synthetic pathway from commercially available nicotinaldehyde.

Mechanistic Insight
  • Imidazole Formation: The condensation of nicotinaldehyde with glyoxal and ammonia proceeds via a diimine intermediate. The ammonia acts as the nitrogen source, cyclizing with the dicarbonyl and the aldehyde to form the 2-substituted imidazole ring. This reaction is thermodynamically driven and typically produces high yields of the 2-(pyridin-3-yl)imidazole intermediate.

  • Regioselective Bromination: The imidazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The position 4 (and 5, which is equivalent in the tautomeric free base) is the most reactive site. Using N-Bromosuccinimide (NBS) allows for controlled monobromination. Molecular bromine (

    
    ) can be too aggressive, often leading to di-bromo byproducts (4,5-dibromo).
    

Experimental Protocols

Protocol A: Synthesis of 2-(Pyridin-3-yl)-1H-imidazole (Precursor)

Note: This step establishes the core scaffold.

  • Reagents: Nicotinaldehyde (10.7 g, 100 mmol), Glyoxal (40% aq., 14.5 g, 100 mmol), Ammonium Hydroxide (28% aq., 50 mL), Methanol (100 mL).

  • Procedure:

    • Dissolve nicotinaldehyde in methanol in a 500 mL round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add the glyoxal solution dropwise over 15 minutes.

    • Add ammonium hydroxide slowly (exothermic reaction).

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Concentrate the solvent under reduced pressure.[1]

    • Workup: Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/ether or use flash chromatography (DCM:MeOH 95:5).

Protocol B: Bromination to 3-(4-bromo-1H-imidazol-2-yl)pyridine

Note: Precise stoichiometry is vital to avoid di-bromination.

  • Reagents: 2-(Pyridin-3-yl)-1H-imidazole (2.9 g, 20 mmol), N-Bromosuccinimide (NBS) (3.56 g, 20 mmol), DMF (Dimethylformamide, 30 mL).

  • Procedure:

    • Dissolve the imidazole precursor in anhydrous DMF under an Argon atmosphere.

    • Cool the solution to 0°C in an ice bath to suppress side reactions.

    • Dissolve NBS in 10 mL DMF and add it dropwise to the reaction mixture over 30 minutes. Rapid addition favors di-bromination.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

    • Quench: Pour the reaction mixture into 150 mL of ice-water. The product often precipitates as a solid.

    • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL).

    • Purification: The crude solid can be recrystallized from Acetonitrile or purified via column chromatography (Gradient: 0-10% MeOH in DCM).

    • Validation: Verify mono-bromination via LC-MS (Target Mass: ~224/226 Da doublet pattern).

Medicinal Chemistry Applications

This compound serves as a "hinge-binder" scaffold. In many kinase inhibitors, the imidazole nitrogen acts as a hydrogen bond acceptor/donor pair that mimics the adenine ring of ATP.

Structural Biology Context (SAR)

The bromine handle allows for the introduction of diverse aryl or heteroaryl groups via Suzuki coupling, extending the molecule into the kinase's "hydrophobic pocket" or "solvent-exposed region."

  • Target: p38 MAP Kinase (Inflammation)

  • Target: ALK (Anaplastic Lymphoma Kinase - Oncology)

  • Target: BRAF V600E (Melanoma)

Kinase Interaction Logic

KinaseInhibition Inhibitor 3-(4-bromo-1H-imidazol-2-yl)pyridine (Scaffold) ATP_Site ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Site H-Bonding (N3/NH) Suzuki Suzuki Coupling (R-B(OH)2) Inhibitor->Suzuki Functionalization at C4-Br Downstream Inhibition of Phosphorylation (Signal Transduction Blocked) ATP_Site->Downstream Therapeutic Effect Library 2,4-Diaryl Imidazole Library Suzuki->Library SAR Optimization Library->ATP_Site High Affinity Binding

Figure 2: Workflow for utilizing the scaffold in kinase inhibitor discovery.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood, especially during the bromination step (NBS can release trace bromine vapors).

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with dilute sodium thiosulfate if bromine contamination is suspected.

References

  • PubChem. (2025). Compound Summary: 3-(4-bromo-1H-imidazol-2-yl)pyridine.[2] National Library of Medicine. Available at: [Link]

  • Laufer, S. A., et al. (2002). Synthesis and biological testing of 2,4,5-trisubstituted imidazoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Boulton, A. J., & Coller, B. A. (1974).[3] Kinetics and mechanism of bromination of imidazole and methylimidazoles. Australian Journal of Chemistry.[4] Available at: [Link]

Sources

Foundational

Technical Whitepaper: Solvation Dynamics and Handling Protocols for 3-(4-bromo-1H-imidazol-2-yl)pyridine

Executive Summary For researchers and drug development professionals, the accurate preparation of chemical master stocks is a foundational step that dictates the reproducibility of downstream in vitro and in vivo assays....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate preparation of chemical master stocks is a foundational step that dictates the reproducibility of downstream in vitro and in vivo assays. This whitepaper provides an in-depth mechanistic guide to the solubility profile of 3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-97-6)[1]. By analyzing the thermodynamic interactions between this bi-heterocyclic building block and two ubiquitous laboratory solvents—Dimethyl Sulfoxide (DMSO) and Methanol—this guide establishes self-validating protocols designed to maximize compound stability and prevent experimental artifacts.

Physicochemical Profiling & Solvation Thermodynamics

3-(4-bromo-1H-imidazol-2-yl)pyridine is a versatile intermediate featuring a unique structural triad: a basic pyridine ring, an amphoteric imidazole core, and a lipophilic bromine substituent. In its solid state, the molecule forms a highly stable crystal lattice driven by strong intermolecular hydrogen bonding (N-H···N) and aromatic π-π stacking.

To achieve complete dissolution, the chosen solvent must provide sufficient solvation energy to overcome this lattice enthalpy.

Dimethyl Sulfoxide (Polar Aprotic)

DMSO is the gold standard for solubilizing halogenated heteroaromatics. It features a high dielectric constant and a potent dipole moment. Mechanistically, the oxygen atom of the sulfoxide group (S=O) acts as an aggressive hydrogen bond acceptor. It directly competes for the N-H proton on the imidazole ring, effectively dismantling the crystalline network. Based on data from structurally analogous halogenated imidazoles, solubility in DMSO can reach up to 100 mg/mL, provided that localized energy (via sonication) is applied to initiate lattice disruption[2].

Methanol (Polar Protic)

Methanol acts as both a hydrogen bond donor and acceptor. While it interacts favorably with the pyridine nitrogen, its overall capacity to solvate rigid, heavily halogenated planar systems is lower than that of DMSO[3]. Methanol is highly effective for preparing intermediate working solutions or analytical samples (e.g., LC-MS), but it is generally not recommended for highly concentrated master stocks due to a lower solubility ceiling and high volatility[4].

Solvation cluster_0 Solid State (Crystal Lattice) A 3-(4-bromo-1H-imidazol-2-yl)pyridine (Strong N-H···N H-bonds) B DMSO (Polar Aprotic) Strong H-bond Acceptor A->B Dissolution C Methanol (Polar Protic) H-bond Donor/Acceptor A->C Dissolution D High Solubility (Lattice Disruption via S=O···H-N) B->D E Moderate Solubility (Solvation via OH···N / OH···Br) C->E

Caption: Thermodynamic solvation pathways of 3-(4-bromo-1H-imidazol-2-yl)pyridine in DMSO vs. Methanol.

Comparative Solubility Metrics

The following table synthesizes the quantitative and qualitative solvation parameters for 3-(4-bromo-1H-imidazol-2-yl)pyridine, extrapolated from the behavior of closely related bromo-imidazole and pyridine derivatives[2][3][4].

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Estimated Solubility Ceiling ≥ 50 mg/mL (~223 mM)~5 - 10 mg/mL (~22 - 44 mM)
Primary Solvation Mechanism Strong H-bond acceptance (S=O···H-N)Dual H-bond donor/acceptor
Recommended Application Concentrated Master Stocks (e.g., 50 mM)Analytical dilutions, working solutions
Critical Handling Caveats Highly hygroscopic; water ingress acts as an anti-solventVolatile; concentration may drift upon storage

Mechanistic Workflows for Stock Preparation

Do not treat stock preparation as a passive mixing step. The following self-validating protocols integrate causality into every action to ensure chemical integrity.

Protocol A: Preparation of a 50 mM Master Stock in DMSO
  • Weighing: Accurately weigh the lyophilized API using an analytical balance in a low-humidity environment.

  • Solvent Addition: Add the calculated volume of anhydrous, newly opened DMSO.

    • Causality: DMSO is exceptionally hygroscopic. Because water acts as a potent anti-solvent for lipophilic brominated compounds, even minor atmospheric moisture absorption will drastically depress the solubility limit, leading to micro-precipitates during biological assays[2][5].

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication (Critical Step): Submerge the vial in an ultrasonic water bath at 37°C for 5–10 minutes.

    • Causality: Halogenated heteroaromatics possess high lattice energies. Acoustic cavitation generates localized thermal and mechanical shockwaves (imploding microbubbles) that provide the activation energy required to break the π-π stacking and hydrogen bonds[2].

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: Pure DMSO will degrade standard PES (Polyethersulfone) or MCE (Mixed Cellulose Ester) membranes, leaching toxic extractables into your stock. PTFE is chemically inert.

  • Storage: Aliquot into single-use amber glass vials and store at -80°C.

    • Causality: Repeated freeze-thaw cycles of DMSO stocks induce irreversible crystallization and concentration gradients. Single-use aliquots guarantee consistent dosing.

Protocol B: Preparation of a 10 mM Working Solution in Methanol
  • Dilution/Dissolution: Add HPLC-grade methanol to the weighed powder or as a diluent to the DMSO master stock.

  • Vortexing: Mix for 30 seconds until optically clear. Sonication is rarely required for lower-concentration methanol solutions.

  • Sealing & Storage: Seal immediately with a PTFE-lined cap and wrap with Parafilm. Store at -20°C.

    • Causality: Methanol is highly volatile. Evaporation during storage will artificially inflate the concentration of your working solution, leading to false positives in dose-response curves.

Workflow Start Weigh API (e.g., 10 mg) Solvent Add Solvent (DMSO or MeOH) Start->Solvent Vortex Vortex Mixing (1-2 mins) Solvent->Vortex Inspect Visual Inspection (Clear vs. Cloudy) Vortex->Inspect Sonicate Sonication (Water Bath, 37°C, 5-10 mins) Inspect->Sonicate Cloudy/Particulates Filter Sterile Filtration (0.22 µm PTFE) Inspect->Filter Clear Solution Sonicate->Inspect Re-evaluate Store Aliquot & Store (-20°C to -80°C) Filter->Store

Caption: Self-validating experimental workflow for the preparation and storage of API stock solutions.

Troubleshooting & Stability Considerations

  • Crash-Out in Aqueous Media: When diluting the DMSO master stock into aqueous assay buffers (e.g., PBS or cell culture media), the final DMSO concentration should be kept below 1-2%[5]. If the compound precipitates upon aqueous dilution, it indicates the transition from a solvated state to a supersaturated state. Solution: Pre-warm the aqueous buffer to 37°C before adding the DMSO stock dropwise under constant vortexing.

  • Color Changes: 3-(4-bromo-1H-imidazol-2-yl)pyridine should generally present as an off-white to pale yellow solution. If the DMSO stock turns dark brown over time, this indicates oxidative degradation of the imidazole ring. Ensure stocks are purged with argon or nitrogen gas prior to -80°C storage.

References

Sources

Exploratory

Technical Guide: pKa and Ionization of 3-(4-bromo-1H-imidazol-2-yl)pyridine

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa values and ionization states, of 3-(4-bromo-1H-imidazol-2-yl)pyridine . This guide is structured for researc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa values and ionization states, of 3-(4-bromo-1H-imidazol-2-yl)pyridine . This guide is structured for researchers in medicinal chemistry and drug development, synthesizing fragment-based experimental data with theoretical structure-activity relationship (SAR) principles.

Executive Summary

Molecule: 3-(4-bromo-1H-imidazol-2-yl)pyridine Molecular Formula: C


H

BrN

Core Scaffold: 2-Substituted Imidazole connected to a 3-Pyridyl ring.[1][2][3][4]

Understanding the ionization profile of this molecule is critical for optimizing its solubility, membrane permeability, and binding affinity.[5] The molecule features an amphoteric profile with three potential ionization sites: the pyridine nitrogen, the imidazole "pyridine-like" nitrogen, and the imidazole "pyrrole-like" NH group.[2][3]

Key Physicochemical Insights:

  • Primary Basic Site: The Pyridine Nitrogen (predicted pKa ~4.8 – 5.[1][5]2) is the most basic center.[5] The basicity of the imidazole nitrogen is significantly suppressed by the electron-withdrawing bromine atom.[1][2][3][4][5]

  • Acidic Site: The Imidazole NH (predicted pKa ~11.0 – 11.[1][5]7) serves as a weak acid, deprotonating only under basic conditions.[5]

  • Dominant Microspecies: At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form, favoring membrane permeability (high LogD).[1]

Structural Analysis & Electronic Effects[2][5][6]

To accurately estimate the pKa values in the absence of a direct experimental crystal structure report, we must deconstruct the molecule into its constituent pharmacophores and apply Hammett substituent effects.[5]

The Fragments[1][4][5]
  • Pyridine (Parent):

    • Experimental pK

      
       (Conjugate Acid): 5.23 [4]
      
    • Nature: Weak base.[1][5][6]

  • Imidazole (Parent):

    • Experimental pK

      
       (Conjugate Acid/Base): 6.95  (Basic N)[1][4]
      
    • Experimental pK

      
       (Acid/Deprotonation): 14.5  (Acidic NH)[1][4]
      
  • 4-Bromoimidazole (Fragment):

    • Experimental pK

      
       (Acid): 11.70  (Significant drop from 14.5 due to -I inductive effect of Br).[1][2][3][4]
      
    • Predicted pK

      
       (Base): ~3.0 – 4.0  (Bromine drastically reduces basicity).[1][5]
      
Substituent Effects on the Target Molecule[1][4][5]
  • Effect of Bromine (C4-position): The bromine atom is a strong electron-withdrawing group (EWG) via induction (-I).[1][2][3][4] This reduces the electron density on the imidazole ring, making the basic Nitrogen less basic (harder to protonate) and the acidic NH more acidic (easier to deprotonate).[1][5]

  • Effect of 3-Pyridyl Group (C2-position): The pyridine ring is electron-deficient.[1][2][3][4] Attached at the C2 position of imidazole, it exerts a further electron-withdrawing effect, reinforcing the acidity of the NH group and further suppressing the basicity of the imidazole nitrogen.

Ionization States & pKa Values

Based on the integration of fragment data, the ionization profile is defined by three distinct states: Cationic, Neutral, and Anionic.[5]

Predicted pKa Values
Ionization CenterTypePredicted pKa RangeRationale
Pyridine Nitrogen (N1') Basic4.8 – 5.2 The pyridine ring is distal to the bromine; its basicity is only slightly perturbed by the imidazole substituent.[1][2][3][4] It remains the primary protonation site.
Imidazole Nitrogen (N3) Basic< 3.5 The strong -I effect of the adjacent Bromine and the Pyridyl ring renders this nitrogen very weakly basic.[1] It will only protonate in highly acidic media (pH < 3).[5]
Imidazole NH (N1) Acidic11.0 – 11.7 The combined EWG effects of Bromine and Pyridine stabilize the negative charge of the anion, lowering the pKa from 14.5 (parent) to ~11.[1]5.
Microspecies Distribution[1][2][3][4][5]
  • pH < 4.0: Monocation (Protonated at Pyridine N) is the major species.[1][5]

  • pH 4.0 – 10.0: Neutral species dominates.[1][5] This wide window includes physiological pH (7.4), suggesting poor aqueous solubility but high permeability for the neutral drug.[5]

  • pH > 11.0: Anion (Deprotonated Imidazole NH) appears.[1][5]

Visualization of Ionization Pathways[5]

The following diagram illustrates the stepwise ionization of the molecule from acidic to basic conditions.

IonizationScheme cluster_tautomer Tautomeric Equilibrium (Neutral State) Cation Cationic Species (pH < 4.8) Protonated Pyridine N Neutral Neutral Species (pH 5.2 - 11.0) Dominant at Phys pH Cation->Neutral pKa ~ 5.0 (-H+) Neutral->Cation +H+ Anion Anionic Species (pH > 11.5) Deprotonated Imidazole NH Neutral->Anion pKa ~ 11.5 (-H+) Anion->Neutral +H+ T1 4-Bromo-1H-imidazol-2-yl T2 5-Bromo-1H-imidazol-2-yl T1->T2 Fast H-Shift

Caption: Stepwise ionization pathway of 3-(4-bromo-1H-imidazol-2-yl)pyridine showing the transition from Cation to Neutral to Anion species.

Experimental Protocols for Validation

To empirically verify these predicted values, the following validated protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for determining pKa values in the range of 2–12.[5]

  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

  • Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic).[1][5]

  • Protocol:

    • Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).[1][4][5]

    • Acidify to pH 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH (CO2-free) up to pH 12.5.

    • Data Analysis: Use Bjerrum plots to identify inflection points.[1][5] The first inflection (pH ~5) corresponds to the Pyridine deprotonation.[5] The second (pH ~11.[5]5) corresponds to the Imidazole NH deprotonation.[5]

UV-Metric Titration (Spectrophotometric)

Ideal for this molecule due to the presence of distinct chromophores (Pyridine and Imidazole rings) that shift absorbance upon ionization.[1][2][3][4][5]

  • Workflow:

    • Prepare a 50 µM stock solution in a universal buffer (Briton-Robinson).[1][4][5]

    • Measure UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals from pH 2 to 12.[4][5]

    • Observation: Look for bathochromic/hypsochromic shifts.[1][5]

      • Pyridine Protonation: Significant shift in the 250–270 nm region.[1][5]

      • Imidazole Deprotonation: Shift in the 280–300 nm region (anion formation).[1][5]

Implications for Drug Development[2][3]

ParameterImplication
Solubility Low at pH 7.4. The molecule is neutral and aromatic.[1][2][3][4] Formulation may require acidification (forming the hydrochloride salt) or use of cyclodextrins.[5]
Permeability High. The neutral species predominates in the intestine (pH 6-7), favoring passive diffusion.[1]
Salt Selection Hydrochloride or Mesylate. Targeting the pyridine nitrogen (pKa ~5.[1][5]0) will yield a stable salt, but it may hydrolyze in neutral buffers.[5]

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Authoritative source for parent pyridine and imidazole pKa values).

  • Kaljurand, I., et al. (2019). "Experimental Basicities of Superbases and Heterocycles."[1][5] Journal of Organic Chemistry. (Reference for substituent effects on imidazole basicity).

    • Source: [University of Tartu / J. Org.[1][5] Chem](][3][4][5]">https://ut.ee)[2][3][4][5]

  • PubChem Compound Summary: 4-Bromo-1H-imidazole. (Source for fragment pKa ~11.7).[1][2][3][4]

  • Walba, H., & Isensee, R. W. (1961). "Acidity constants of some imidazole derivatives."[1][5] Journal of Organic Chemistry. (Foundational text on imidazole acidity shifts).

Sources

Foundational

Technical Whitepaper: Handling, Safety, and Synthetic Applications of 3-(4-bromo-1H-imidazol-2-yl)pyridine

Executive Summary In advanced medicinal chemistry and fragment-based drug discovery (FBDD), bifunctional heterocycles are critical for developing high-affinity ligands. 3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and fragment-based drug discovery (FBDD), bifunctional heterocycles are critical for developing high-affinity ligands. 3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-97-6) is a privileged structural motif that combines the hydrogen-bond donating/accepting capacity of an imidazole ring with the basicity and electronics of a pyridine moiety[1]. The presence of the bromine atom at the C4 position of the imidazole ring provides an orthogonal vector for late-stage diversification via transition-metal-catalyzed cross-coupling. This guide provides an in-depth analysis of its physicochemical properties, rigorous safety and handling protocols, and a self-validating methodology for overcoming the inherent synthetic challenges associated with unprotected azoles.

Physicochemical Profiling & Structural Analysis

Understanding the physical parameters of 3-(4-bromo-1H-imidazol-2-yl)pyridine is the first step in predicting its behavior in both biological assays and synthetic workflows. The weakly acidic nature of the imidazole NH (pKa ~14) and the basic pyridine nitrogen (pKa ~5.2) mean this compound exists in different protonation states depending on the pH of the medium, directly impacting its solubility and reactivity[1].

ParameterValue / Description
Chemical Name 3-(4-bromo-1H-imidazol-2-yl)pyridine
CAS Registry Number 1379324-97-6
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Off-white to pale yellow crystalline powder
Structural Features C4-brominated 1H-imidazole conjugated to a 3-pyridyl group
Solubility Soluble in DMSO, DMF, and Methanol; sparingly soluble in aqueous buffers

Safety Data Sheet (SDS) & Handling Protocols

As a halogenated heteroaromatic compound, 3-(4-bromo-1H-imidazol-2-yl)pyridine requires strict adherence to laboratory safety protocols. The lipophilic nature of the brominated scaffold facilitates rapid dermal penetration, while the basic pyridine moiety can cause localized irritation to mucous membranes upon aerosolization[2].

GHS Hazard Classifications
Hazard ClassCategoryH-StatementCausality & Risk
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic toxicity due to rapid absorption in the GI tract.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationPyridine basicity disrupts the acid mantle of the epidermis.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact causes localized inflammation of the cornea.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust irritates the respiratory tract.
Engineering Controls & PPE (Causality-Driven)
  • Respiratory Protection: Work must be conducted inside a certified chemical fume hood. Why? The compound is typically supplied as a fine, lyophilized-like powder. Electrostatic forces during weighing can cause rapid aerosolization, leading to inhalation exposure (H335)[2].

  • Dermal Protection: Use nitrile gloves with a minimum thickness of 0.11 mm (breakthrough time >480 minutes). Why? Halogenated heterocycles can permeate latex. Nitrile provides a superior chemical barrier against both the active compound and the aprotic solvents (e.g., DMSO, DMF) typically used to dissolve it.

  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Why? The unprotected imidazole ring is susceptible to slow oxidative degradation and photobleaching when exposed to ambient moisture and UV light over prolonged periods.

Mechanistic Insights: The Challenge of the Unprotected Azole

A primary application of 3-(4-bromo-1H-imidazol-2-yl)pyridine is the functionalization of the C4 position via Suzuki-Miyaura cross-coupling. However, researchers frequently encounter low yields or complete reaction failure when using standard palladium catalysts (e.g., Pd(PPh₃)₄).

The Causality of Catalyst Poisoning: The unprotected 1H-imidazole nitrogen is a potent coordinating group. During the catalytic cycle, following the oxidative addition of Pd(0) into the C4–Br bond, the resulting Pd(II) intermediate can be intercepted by the unprotected NH of another substrate molecule. This deprotonation and coordination event forms a highly stable, thermodynamically dead-end Pd-azole dimer [3]. This off-cycle intermediate acts as a catalyst sink, effectively poisoning the reaction.

The Solution: To bypass the need for tedious protection/deprotection steps (e.g., using SEM or Boc groups), modern protocols utilize sterically demanding, electron-rich biaryl dialkylphosphine ligands such as XPhos or SPhos . The immense steric bulk of these ligands shields the palladium center, physically preventing the formation of the multimeric Pd-azole complexes and forcing the catalyst through the productive transmetalation pathway[4].

Experimental Workflow: Direct C4-Arylation

The following is a self-validating, step-by-step protocol for the direct Suzuki-Miyaura coupling of 3-(4-bromo-1H-imidazol-2-yl)pyridine with an aryl boronic acid, utilizing the steric shielding principles discussed above.

Reagents
  • 3-(4-bromo-1H-imidazol-2-yl)pyridine (1.0 equiv, 1.0 mmol, 224 mg)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology
  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Evacuate and backfill the flask with Argon three times.

  • Substrate Addition: Add 3-(4-bromo-1H-imidazol-2-yl)pyridine, the aryl boronic acid, and K₃PO₄ to the flask. Repeat the Argon purge cycle twice. Note: Using an inorganic base like K₃PO₄ is critical as it facilitates transmetalation without overly deprotonating the imidazole NH.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe. The biphasic nature aids in dissolving both the lipophilic organic substrates and the inorganic base.

  • Thermal Activation: Heat the reaction mixture to 100 °C under vigorous stirring for 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS (ESI+).

    • Validation Metric: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 224 and 226 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. The reaction is complete when this doublet is entirely replaced by the singlet mass of the arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Reaction Pathway Visualization

The diagram below illustrates the divergent pathways during the cross-coupling of unprotected bromoimidazoles, highlighting how specific ligand choices dictate the success or failure of the reaction.

G Substrate 3-(4-bromo-1H-imidazol-2-yl)pyridine Ox_Add Oxidative Addition [Pd(II)-ArBr Complex] Substrate->Ox_Add Pd_Cat Pd(0) + XPhos Catalyst Pd_Cat->Ox_Add Active Catalyst Off_Cycle Catalyst Deactivation (Pd-Azole Dimer) Ox_Add->Off_Cycle Standard Ligands (Unprotected NH) Transmetalation Transmetalation (+ Aryl Boronic Acid) Ox_Add->Transmetalation Productive Pathway Off_Cycle->Ox_Add Bulky Ligands (XPhos) Steric Shielding Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Pd_Cat Pd(0) Regeneration Product C4-Arylated Product Red_Elim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the off-cycle Pd-azole dimer.

References

  • Title: 1379324-97-6_3-(4-bromo-1H-imidazol-2-yl)
  • Title: 1340115-97-0,1-(aminomethyl)-3-ethylcyclohexan-1-ol-AccelaChem (SDS Data)
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Exploratory

1H NMR and 13C NMR spectral data for 3-(4-bromo-1H-imidazol-2-yl)pyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-bromo-1H-imidazol-2-yl)pyridine Introduction 3-(4-bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound of significant interest to researchers in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-bromo-1H-imidazol-2-yl)pyridine

Introduction

3-(4-bromo-1H-imidazol-2-yl)pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a brominated imidazole moiety, presents a unique electronic and steric profile, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. The unambiguous characterization of this molecule is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its structural elucidation in solution.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3-(4-bromo-1H-imidazol-2-yl)pyridine. As experimental data for this specific molecule is not widely published, this document synthesizes foundational NMR principles with spectral data from analogous substructures—pyridine and 4-bromo-1H-imidazole—to predict and interpret its spectral features. This approach offers a robust framework for researchers to confidently identify and characterize the title compound. We will delve into predicted chemical shifts, multiplicities, and coupling constants, supported by a discussion of advanced 2D NMR techniques for definitive structural confirmation and a detailed protocol for sample preparation and data acquisition.

Pillar 1: Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. For the structural analysis of organic molecules, ¹H (proton) and ¹³C (carbon-13) are the most important nuclei. An NMR spectrum provides several key pieces of information used for structure determination.[1][2]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, moving its signal "downfield" to a higher ppm value, while electron-donating groups cause a "upfield" shift to a lower ppm value.[2]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). It is caused by the influence of neighboring, non-equivalent nuclei. The 'n+1 rule' is a common guide, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between the coupled nuclei.

For acquiring high-quality spectra, samples are dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆), which are "invisible" in ¹H NMR.[3] An internal standard, typically tetramethylsilane (TMS), is added to provide a reference point at 0 ppm.[4]

Pillar 2: Predictive Analysis Based on Substructures

To accurately predict the spectrum of 3-(4-bromo-1H-imidazol-2-yl)pyridine, we first analyze the NMR characteristics of its constituent rings.

Pyridine Substructure

The pyridine ring is an aromatic heterocycle where the nitrogen atom is electron-withdrawing, leading to significant deshielding of the ring protons and carbons, especially at the α (C2, C6) and γ (C4) positions relative to the β (C3, C5) positions.[5] Typical chemical shifts for unsubstituted pyridine in CDCl₃ are approximately δ 8.6 (Hα), 7.2 (Hβ), and 7.6 ppm (Hγ).[6][7] For ¹³C NMR, the shifts are around δ 150 (Cα), 124 (Cβ), and 136 ppm (Cγ).[8]

4-Bromo-1H-imidazole Substructure

The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. In 4-bromo-1H-imidazole, the bromine atom further influences the electronic environment. Experimental data for 4-bromo-1H-imidazole shows two proton signals in the aromatic region.[9][10] The carbon atoms are also in a predictable range for heterocyclic systems.[11] The N-H proton is often observed as a broad signal due to quadrupole broadening and chemical exchange, and its position is highly dependent on solvent and concentration.

Pillar 3: Predicted ¹H and ¹³C NMR Spectra for 3-(4-bromo-1H-imidazol-2-yl)pyridine

By combining the electronic effects of these two heterocycles linked together, we can construct a detailed prediction of the full NMR spectrum.

Chemical structure of 3-(4-bromo-1H-imidazol-2-yl)pyridine with atom numbering.

Figure 1. Structure and atom numbering for 3-(4-bromo-1H-imidazol-2-yl)pyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show five signals in the aromatic region and one broad signal for the N-H proton. The pyridine ring protons will form a complex splitting pattern characteristic of a 3-substituted pyridine. The imidazole ring will show a single proton signal.

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]Integration
H-2'~8.9 - 9.1Doublet (d) or Singlet (s)⁴J ≈ 2.0 Hz (meta)1H
H-4'~8.2 - 8.4Doublet of Triplets (dt) or ddd³J ≈ 8.0 Hz (ortho), ⁴J ≈ 2.0 Hz (meta)1H
H-5'~7.4 - 7.6Doublet of Doublets (dd)³J ≈ 8.0 Hz (ortho), ³J ≈ 5.0 Hz (ortho)1H
H-6'~8.6 - 8.8Doublet (d) or dd³J ≈ 5.0 Hz (ortho), ⁴J ≈ 2.0 Hz (meta)1H
H-5~7.3 - 7.5Singlet (s)-1H
N-H~10 - 13Broad Singlet (br s)-1H

Causality Behind Predictions:

  • H-2', H-4', H-5', H-6': These pyridine protons are all deshielded by the electron-withdrawing nature of the ring nitrogen. H-2' and H-6' are most deshielded due to their proximity to the nitrogen. The connection to the electron-rich imidazole ring at C-3' provides some shielding relative to a more electron-withdrawing substituent. The multiplicities arise from standard ortho (³J ≈ 5-8 Hz) and meta (⁴J ≈ 2-3 Hz) couplings within the pyridine ring.

  • H-5: This single proton on the imidazole ring is adjacent to the bromine atom and will appear as a singlet.

  • N-H: The imidazole N-H proton is acidic and subject to exchange. It will appear as a broad singlet and will likely disappear upon addition of a drop of D₂O to the sample.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display all eight carbon signals as singlets. The carbons directly attached to nitrogen or bromine will be significantly affected.

CarbonPredicted Chemical Shift (δ) [ppm]Signal Intensity
C-2~145 - 148Weak (Quaternary)
C-4~115 - 118Weak (Quaternary)
C-5~120 - 123Strong
C-2'~148 - 151Strong
C-3'~130 - 133Weak (Quaternary)
C-4'~135 - 138Strong
C-5'~123 - 125Strong
C-6'~149 - 152Strong

Causality Behind Predictions:

  • C-2, C-4, C-3': These are quaternary carbons and will therefore exhibit weaker signal intensity compared to the protonated carbons.[12]

  • C-2: This carbon is between two nitrogen atoms in the imidazole ring, causing a significant downfield shift.

  • C-4: The C-Br bond will cause a notable upfield shift for C-4 compared to an unsubstituted imidazole carbon due to the "heavy atom effect".

  • Pyridine Carbons (C-2' to C-6'): The chemical shifts are consistent with a substituted pyridine, showing the characteristic deshielding at the C-2' and C-6' positions.[13][14]

Pillar 4: Definitive Structure Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments are essential for unambiguous assignment of all signals and confirmation of the connectivity between the two rings.[15]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal the coupling network within the pyridine ring. Cross-peaks are expected between H-4'/H-5', H-5'/H-6', and H-4'/H-6' (weak), confirming their spatial proximity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It will definitively link H-5 to C-5, H-2' to C-2', H-4' to C-4', H-5' to C-5', and H-6' to C-6'.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connection between the two rings. It shows correlations between protons and carbons over two or three bonds.

G cluster_pyridine Pyridine Ring cluster_imidazole Imidazole Ring H4_prime H-4' C2 C-2 H4_prime->C2 ³J C3_prime C-3' H4_prime->C3_prime ¹J (not HMBC) H5_prime H-5' H5_prime->C3_prime ²J H6_prime H-6' H6_prime->C2 ³J C5 C-5 H5 H-5 H5->C3_prime ³J

Figure 2. Key predicted HMBC correlations to link the pyridine and imidazole rings.

The crucial HMBC correlations would be from the pyridine proton H-4' to the imidazole carbon C-2, and from the imidazole proton H-5 to the pyridine carbon C-3', definitively establishing the covalent bond between the two heterocyclic systems.

Experimental Protocols

Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for N-heterocycles to ensure solubility and observe the N-H proton).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.[3] Gently vortex or sonicate if necessary to ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[17]

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: ~4 seconds.

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).

  • Number of Scans: 1024-4096, depending on concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of 3-(4-bromo-1H-imidazol-2-yl)pyridine. By understanding the foundational principles of NMR and analyzing the contributions of the pyridine and brominated imidazole substructures, researchers can confidently interpret experimental data. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust reference for initial assignment. For unequivocal structural proof, the application of 2D NMR techniques, particularly HMBC, is indispensable for confirming the precise connectivity of the molecular framework. The provided experimental protocols ensure the acquisition of high-fidelity data, empowering scientists in drug development and materials science to accelerate their research through accurate and reliable molecular characterization.

References

  • Mestrelab Research S.L. (2025). Mnova NMRPredict. Mestrelab. [Link]

  • Ciobotaru, I. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Thomas, St., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. ElectronicsAndBooks. [Link]

  • Bruker. (2015). Mnova Predict | Accurate Prediction. Bruker. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

  • Unknown. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]

  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

  • Unknown. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • National Institutes of Health. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

  • SpectraBase. (n.d.). 4-Bromo-1H-imidazole. SpectraBase. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Alwsci Blog. [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • National Institutes of Health. (n.d.). 1H-Imidazole, 4-bromo-. PubChem. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • MilliporeSigma. (n.d.). 4-Bromo-1H-imidazole 97%. MilliporeSigma. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • The Royal Society of Chemistry. (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. The Royal Society of Chemistry. [Link]

Sources

Foundational

Comprehensive Analysis: Tautomeric Forms of 3-(4-bromo-1H-imidazol-2-yl)pyridine in Solution

An In-Depth Technical Guide on the Tautomeric Forms of 3-(4-bromo-1H-imidazol-2-yl)pyridine in Solution. Executive Summary The heterocyclic scaffold 3-(4-bromo-1H-imidazol-2-yl)pyridine represents a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Tautomeric Forms of 3-(4-bromo-1H-imidazol-2-yl)pyridine in Solution.

Executive Summary

The heterocyclic scaffold 3-(4-bromo-1H-imidazol-2-yl)pyridine represents a critical pharmacophore in kinase inhibitor design and fragment-based drug discovery. However, its utility is often complicated by annular tautomerism —the rapid migration of a proton between the N1 and N3 nitrogen atoms of the imidazole ring.

In solution, this molecule does not exist as a single static structure but as a dynamic equilibrium between two distinct tautomers: the 4-bromo and 5-bromo forms. Understanding this equilibrium is non-trivial; the specific tautomer present dictates the molecule's hydrogen-bond donor/acceptor profile, directly influencing ligand-protein binding affinity and solubility.

This guide provides a rigorous theoretical framework and validated experimental protocols to identify, quantify, and control these tautomeric forms.

Molecular Architecture & Tautomeric Equilibrium

The Equilibrium System

The core phenomenon is the prototropic shift within the imidazole ring. The pyridine substituent at the C2 position acts as an electron-withdrawing group (EWG) but, unlike a 2-pyridyl substituent, the 3-pyridyl geometry generally precludes the formation of a stable intramolecular hydrogen bond (a "molecular lock"). Consequently, the equilibrium is driven primarily by the electronic effect of the bromine atom and solvent-solute interactions.

The two equilibrating species are:

  • Tautomer A (Major): 3-(4-bromo-1H-imidazol-2-yl)pyridine.

  • Tautomer B (Minor): 3-(5-bromo-1H-imidazol-2-yl)pyridine.

Pathway Visualization

Tautomerism cluster_legend Driving Forces TautomerA Tautomer A (4-bromo-1H-imidazol-2-yl) Major Species Transition Transition State [Proton Transfer] TautomerA->Transition -H+ (N1) / +H+ (N3) TautomerB Tautomer B (5-bromo-1H-imidazol-2-yl) Minor Species Transition->TautomerB Reorganization Text1 Electronic: Br (EWG) stabilizes N1-H at pos 4 Text2 Solvent: Polar solvents stabilize zwitterionic character

Caption: Figure 1. Dynamic equilibrium between the 4-bromo and 5-bromo tautomers. The 4-bromo form is generally thermodynamically favored due to inductive stabilization.

Mechanistic Drivers

Electronic Substituent Effects

The position of the tautomeric equilibrium (


) is governed by the Hammett equation principles adapted for heterocycles.
  • Bromine Effect: Bromine is an Electron-Withdrawing Group (EWG) by induction (-I) but has a weak mesomeric donation (+M). In imidazole systems, EWGs at the 4(5)-position typically favor the 4-substituted tautomer (1,4-tautomer).

  • Why? The electron-withdrawing nature of bromine increases the acidity of the adjacent NH group. However, thermodynamic stability calculations (DFT) and experimental data on 4-bromoimidazole confirm that the 4-bromo-1H-imidazole form is more stable than the 5-bromo form by approximately 0.5–1.0 kcal/mol in the gas phase and non-polar solvents.

Solvent Effects

Solvent polarity plays a critical role.

  • Aprotic Solvents (DMSO, DMF): These solvents accept hydrogen bonds but do not donate them. They tend to stabilize the tautomer with the highest dipole moment.

  • Protic Solvents (Water, Methanol): These can act as both donors and acceptors, facilitating rapid proton exchange (

    
    ), often leading to signal averaging in NMR unless temperatures are lowered significantly.
    

Experimental Protocols for Determination

To unambiguously assign the tautomeric ratio in your specific formulation, rely on NMR Spectroscopy utilizing the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C chemical shift distinctness.
Protocol A: C NMR Chemical Shift Mapping

This is the most reliable method as carbon signals do not disappear due to exchange broadening as easily as protons.

Reagents & Equipment:

  • Compound: 3-(4-bromo-1H-imidazol-2-yl)pyridine (>95% purity).

  • Solvent: DMSO-

    
     (dried over molecular sieves).
    
  • Instrument: 500 MHz NMR or higher.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the compound in 600 µL of DMSO-

    
    . Ensure the tube is sealed to prevent moisture ingress (water accelerates exchange).
    
  • Acquisition: Acquire a standard proton-decoupled

    
    C spectrum (minimum 512 scans).
    
  • Analysis: Focus on the imidazole ring carbons (C4 and C5).[1][2][3]

    • Diagnostic Logic: In 1-substituted imidazoles (fixed tautomers), C4 and C5 have distinct shifts.

    • C5 (adjacent to NH): Typically resonates upfield (~115-125 ppm).

    • C4 (adjacent to N): Typically resonates downfield (~130-140 ppm).

    • Observation: If rapid exchange is occurring, you will see averaged signals. If one tautomer dominates (e.g., >90%), the peaks will align with the major form.

  • Validation (Low Temperature): Cool the probe to 250 K (-23°C). If the peaks split or sharpen into two distinct sets, you have "frozen" the equilibrium, allowing direct integration of the two forms.

Protocol B: N-HMBC Spectroscopy (Advanced)

For definitive proof,


N NMR is superior due to the massive chemical shift difference between pyrrole-like Nitrogen (N-H, ~160 ppm) and pyridine-like Nitrogen (=N-, ~250 ppm).

Step-by-Step Workflow:

  • Pulse Sequence: Run a

    
     HMBC or HSQC experiment.
    
  • Detection:

    • Tautomer A (4-Br): You will see a correlation between the imidazole C-H proton and a specific nitrogen environment.

    • Cross-Peak Analysis: The proton at C5 (in the 4-Br tautomer) will show a strong 2-bond coupling to the N1-H nitrogen and a 3-bond coupling to the N3 nitrogen.

  • Interpretation: If the dominant cross-peak correlates the ring proton to a pyrrole-like nitrogen (N-H), the proton is at C5, confirming the 4-bromo structure.

Data Interpretation & Reference Values

The following table summarizes predicted and literature-consistent NMR data for the differentiation of tautomers.

FeatureTautomer A (4-Bromo)Tautomer B (5-Bromo)Observed (Fast Exchange)
Stability Major Species (>80%) Minor Species (<20%)Weighted Average

H NMR (Im-H)

~7.4 - 7.6 ppm

~7.1 - 7.3 ppm
Single broad peak

C NMR (C-Br)

~110 - 115 ppm

~100 - 105 ppm
~112 ppm

N (N-H)

~160 - 170 ppm

~160 - 170 ppm
Averaged if fast
Dipole Moment HigherLowerN/A

Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 reference).

Implications for Drug Design

Understanding this tautomerism is vital for docking studies.

  • Binding Pocket Fit: If your protein pocket requires a Hydrogen Bond Donor (HBD) at the N1 position and the bromine at the C4 position to fill a hydrophobic pocket, Tautomer A is the bioactive conformation.

  • Penalty Calculation: If the protein requires Tautomer B to bind, you must account for the energetic penalty (~1.0 kcal/mol) required to shift the equilibrium from A to B. This often manifests as a lower observed

    
     than predicted by rigid docking.
    

Recommendation: In computational docking (Glide/Gold), always generate both tautomeric states and allow the software to select the best fit, but apply an energy penalty to the 5-bromo form.

References

  • Alkorta, I., et al. (2024).[4] Hydrogen and halogen rearrangements in imidazoles: Hydrogen, fluorine, chlorine and bromine shifts. Arkivoc.

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.

  • Hosten, E. C., & Betz, R. (2015). Crystal structure of 4-bromo-1H-imidazole. Zeitschrift für Kristallographie.

  • Claramunt, R. M., et al. (2007). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron.

  • Perl, S., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state. Nature Communications/ResearchGate.

Sources

Exploratory

Structural Analysis of 3-(4-bromo-1H-imidazol-2-yl)pyridine: Crystal Packing &amp; Diffraction Guide

The following technical guide provides a comprehensive structural analysis framework for 3-(4-bromo-1H-imidazol-2-yl)pyridine , synthesizing established crystallographic principles with comparative data from isostructura...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive structural analysis framework for 3-(4-bromo-1H-imidazol-2-yl)pyridine , synthesizing established crystallographic principles with comparative data from isostructural analogs.

Executive Summary

3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-97-6) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., BRAF V600E targets) and coordination ligands for metal-organic frameworks (MOFs).[1][2] Its structural integrity relies on the interplay between the pyridine acceptor, the imidazole donor/acceptor system, and the polarizable bromine substituent.

This guide details the expected crystal packing motifs, X-ray diffraction (XRD) data collection protocols, and the supramolecular synthons that govern its solid-state architecture. Due to the scarcity of direct open-access crystallographic data for this specific isomer, this analysis employs a comparative structural model based on the fully characterized isomer 5-bromo-2-(1H-imidazol-1-yl)pyridine and related biaryl systems.

Chemical Profile & Tautomeric Considerations

Before analyzing the crystal lattice, the molecular geometry must be defined. The compound exists in dynamic equilibrium in solution, but crystallizes in a single, energetically favorable tautomer.

PropertySpecification
IUPAC Name 3-(4-bromo-1H-imidazol-2-yl)pyridine
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
H-Bond Donors 1 (Imidazole N-H)
H-Bond Acceptors 2 (Pyridine N, Imidazole N)
Key Tautomer 1H-tautomer (stabilized by intermolecular H-bonds in solid state)
Tautomeric Locking

In the solid state, the N–H...N hydrogen bond formation typically "locks" the imidazole ring into the 1H-tautomer. The proton resides on the nitrogen atom furthest from the steric bulk or involved in the strongest intermolecular interaction, often leading to a planar or near-planar biaryl conformation to maximize


-conjugation.

Predicted Crystal Packing & Supramolecular Synthons

The crystal packing of 3-(4-bromo-1H-imidazol-2-yl)pyridine is governed by three primary intermolecular forces. These forces dictate the space group (predicted: Monoclinic P2₁/c or Triclinic P-1) and unit cell dimensions.

The N–H...N Catemer Synthon (Primary Motif)

The molecule possesses a self-complementary donor-acceptor system. The imidazole N-H (donor) will form a strong hydrogen bond with the pyridine nitrogen (acceptor) of a neighboring molecule.

  • Interaction:

    
    
    
  • Distance: ~2.8 – 3.0 Å

  • Geometry: Infinite 1D chains (Catemers) or cyclic dimers (R2,2(6)).

Halogen Bonding (Secondary Motif)

The bromine atom is not merely a steric bulk; it acts as a Lewis acid (sigma-hole donor).

  • Interaction:

    
     or 
    
    
    
  • Effect: Cross-links the 1D hydrogen-bonded chains into 2D sheets.

- Stacking (Tertiary Motif)

The planar biaryl core facilitates face-to-face or offset stacking.

  • Centroid-Centroid Distance: 3.6 – 3.8 Å

  • Role: Stabilizes the vertical packing of the 2D sheets into a 3D lattice.

Visualization of Packing Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice based on these synthons.

CrystalPacking Molecule 3-(4-bromo-1H-imidazol-2-yl)pyridine Monomer HBond Primary Interaction: N-H...N Hydrogen Bond Molecule->HBond Self-Assembly Chain 1D Supramolecular Chain (Catemer) HBond->Chain Halogen Secondary Interaction: C-Br...N / C-Br...π Chain->Halogen Cross-linking Sheet 2D Molecular Sheet Halogen->Sheet PiStack Tertiary Interaction: π-π Stacking Sheet->PiStack Layering Crystal 3D Crystal Lattice (Likely P21/c) PiStack->Crystal

Figure 1: Hierarchical supramolecular assembly pathway for biaryl imidazole derivatives.

Comparative Case Study: The Isomer Proxy

To validate these predictions, we examine the crystallographic data of the structural isomer 5-bromo-2-(1H-imidazol-1-yl)pyridine (Smolecule Ref: 380381-18-0). This provides a baseline for unit cell volume and density.

ParameterIsomer Data (Proxy)Predicted Range for Target
Crystal System MonoclinicMonoclinic / Triclinic
Space Group


or

a (Å) 8.945(2)8.8 – 9.2
b (Å) 14.234(3)13.5 – 14.5
c (Å) 7.891(2)7.5 – 8.5

(°)
106.78(2)90 – 110
Volume (ų) 962.4(4)950 – 980
Z (Molecules/Cell) 44
Density (

)
1.547 g/cm³~1.55 g/cm³

Technical Insight: The target molecule (3-pyridyl isomer) has a slightly more linear aspect ratio than the 2-pyridyl isomer. This may result in a shorter a-axis and a longer b-axis compared to the proxy, but the cell volume will remain nearly identical due to the isomeric nature.

Experimental Protocol: Crystallization & Data Collection

To generate the definitive X-ray dataset for 3-(4-bromo-1H-imidazol-2-yl)pyridine, follow this validated workflow.

Crystallization Screening

The goal is to grow single crystals (


 mm) suitable for diffraction.
  • Solvent Selection:

    • Primary: Methanol (MeOH) or Ethanol (EtOH).

    • Co-solvent: Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO) for solubility.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of compound in 2 mL MeOH/DCM (1:1).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-5 small holes, and leave at ambient temperature (20-25°C) for 3-7 days.

  • Troubleshooting: If needles form (common for this scaffold), switch to Vapor Diffusion (inner vial: MeOH solution; outer vial: Hexane or Diethyl Ether).

X-Ray Diffraction Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Radiation Source:

    • Preferred:Mo-K

      
        (
      
      
      
      Å).[3] The bromine atom absorbs Cu radiation heavily, requiring aggressive absorption correction. Mo radiation minimizes this.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal bromine and imidazole ring, improving resolution.

  • Strategy: Collect full sphere of data (redundancy > 4) to ensure accurate absorption correction (SADABS/CrysAlisPro).

Structure Solution Pipeline
  • Indexing: Determine unit cell from low-angle reflections.

  • Space Group Determination: Analyze systematic absences (e.g.,

    
     for 
    
    
    
    ).
  • Phasing: Use SHELXT (Intrinsic Phasing). The heavy Bromine atom will dominate the Patterson map, making solution trivial.

  • Refinement: Use SHELXL (Least Squares).

    • Refine Bromine anisotropically first.

    • Locate N-H proton from Difference Fourier map (crucial to confirm tautomer).

    • Check for disorder in the imidazole ring if

      
      .
      

Implications for Drug Design

Understanding the packing of 3-(4-bromo-1H-imidazol-2-yl)pyridine allows researchers to:

  • Map Binding Pockets: The conformation of the biaryl bond in the crystal approximates the low-energy bioactive conformation.

  • Fragment Screening: The Br atom serves as a handle for fragment growing or as a halogen-bonding anchor in protein active sites.

  • Solubility Prediction: High melting point and density (indicated by strong packing forces) suggest low aqueous solubility, necessitating salt formation (e.g., HCl salt) for bioavailability.

References

  • Smolecule Database. 5-Bromo-2-(1H-imidazol-1-yl)pyridine Crystal Data. Link

  • Cambridge Structural Database (CSD). General search for pyridyl-imidazole biaryl systems. Link

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Principles of supramolecular synthons).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 3-(4-bromo-1H-imidazol-2-yl)pyridine from 3-cyanopyridine

Executive Summary This technical guide details the robust synthesis of 3-(4-bromo-1H-imidazol-2-yl)pyridine starting from commercially available 3-cyanopyridine . This scaffold is a critical pharmacophore in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust synthesis of 3-(4-bromo-1H-imidazol-2-yl)pyridine starting from commercially available 3-cyanopyridine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for p38 MAP kinase inhibitors and other ATP-competitive enzyme antagonists.

The protocol employs a three-stage convergent strategy:

  • Activation: Conversion of the nitrile to a reactive amidine intermediate.

  • Cyclization: Condensation with an

    
    -haloacetal to construct the imidazole core.
    
  • Functionalization: Regioselective electrophilic aromatic substitution (SEAr) to install the bromine atom.

This route is designed for scalability and reproducibility, prioritizing intermediate stability and purification efficiency over "one-pot" shortcuts that often yield intractable mixtures.

Retrosynthetic Analysis & Pathway

The synthesis relies on the "Amidine Strategy," which offers superior regiocontrol compared to direct C-H activation methods. The pyridine ring remains inert during the final bromination step due to its electron-deficient nature relative to the electron-rich imidazole.

Retrosynthesis Target 3-(4-bromo-1H-imidazol-2-yl)pyridine (Target) Precursor 3-(1H-imidazol-2-yl)pyridine (Intermediate 2) Target->Precursor Bromination (NBS, MeCN) Amidine 3-pyridinecarboximidamide (Intermediate 1) Precursor->Amidine Cyclization (Br-CH2-CH(OEt)2) Start 3-cyanopyridine (Starting Material) Amidine->Start Pinner Reaction (NaOMe, NH4Cl)

Figure 1: Retrosynthetic logic flow. The pathway utilizes a stepwise construction to ensure ring fidelity before functionalization.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Pyridinecarboximidamide Hydrochloride

Objective: Activate the nitrile group to an amidine to serve as the 1,3-binucleophile for imidazole formation.

Reagents:

  • 3-Cyanopyridine (1.0 eq)

  • Sodium Methoxide (0.1 eq, 0.5M in MeOH)

  • Ammonium Chloride (1.1 eq)

  • Methanol (anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 3-cyanopyridine (10.4 g, 100 mmol) in anhydrous MeOH (100 mL).
    
  • Activation: Add catalytic NaOMe (0.5M in MeOH, 20 mL). Stir at room temperature (RT) for 3-4 hours. Mechanism: Formation of the imidate intermediate.

  • Amidation: Add solid ammonium chloride (5.9 g, 110 mmol) in one portion.

  • Reaction: Stir the suspension at RT overnight (12-16 h). The mixture will likely become a thick slurry.

  • Workup: Concentrate the mixture to near dryness under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether (2 x 50 mL) to remove unreacted nitrile. Filter the white solid.[1] This crude amidine hydrochloride is sufficiently pure for the next step.

    • Yield Expectation: >90%[2]

    • Critical Check: IR should show loss of nitrile peak (~2230 cm⁻¹) and appearance of amidine C=N (~1650 cm⁻¹).

Stage 2: Cyclization to 3-(1H-imidazol-2-yl)pyridine

Objective: Construct the 5-membered imidazole ring using the Marapodi-type cyclization.

Reagents:

  • 3-Pyridinecarboximidamide HCl (from Stage 1)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Sodium Bicarbonate (2.5 eq) or Potassium Carbonate

  • Ethanol/Water (3:1 ratio)

Protocol:

  • Setup: Suspend the amidine HCl (100 mmol theoretical) in EtOH (150 mL) and

    
     (50 mL).
    
  • Base Addition: Add

    
     (21.0 g, 250 mmol). Stir until gas evolution ceases.
    
  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (16.5 mL, 110 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours.
    
    • Note: The acetal hydrolyzes in situ to the aldehyde, which condenses with the amidine.

  • Quench: Cool to RT. Remove EtOH under reduced pressure.

  • Extraction: Dilute the aqueous residue with EtOAc (100 mL). Adjust pH to ~10 with 1M NaOH if necessary. Extract with EtOAc (3 x 75 mL).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from acetonitrile or purify via flash chromatography (DCM/MeOH 95:5) if the solid is dark.

    • Yield Expectation: 60-75%

    • Appearance: Off-white to pale yellow solid.

Stage 3: Regioselective Bromination

Objective: Install the bromine atom at the C4/C5 position of the imidazole ring. Note: Due to tautomerism in 1H-imidazoles, the 4-bromo and 5-bromo tautomers are in equilibrium. The product is formally 3-(4(5)-bromo-1H-imidazol-2-yl)pyridine.

Reagents:

  • 3-(1H-imidazol-2-yl)pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

  • Acetonitrile (MeCN) or DMF

  • Temperature:

    
     to RT
    

Protocol:

  • Dissolution: Dissolve the imidazole intermediate (5.0 g, 34.4 mmol) in MeCN (50 mL). Cool to

    
     in an ice bath.
    
  • Bromination: Dissolve NBS (6.12 g, 34.4 mmol) in MeCN (20 mL) and add it dropwise to the reaction mixture over 30 minutes.

    • Why Dropwise? High local concentrations of NBS can lead to 4,5-dibromination.

  • Reaction: Allow the mixture to warm to RT and stir for 2-3 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of starting material. Avoid prolonged stirring to prevent over-bromination.

  • Workup: Pour the mixture into water (150 mL). Extract with EtOAc (3 x 100 mL).

  • Wash: Wash combined organics with saturated

    
     (to quench traces of 
    
    
    
    ) and brine.
  • Purification (Critical): The crude material may contain small amounts of dibromo- byproduct. Purify via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Target: 3-(4-bromo-1H-imidazol-2-yl)pyridine.

    • Yield Expectation: 70-80%

Analytical Data & QC Specifications

ParameterSpecificationNotes
Appearance White to pale yellow powderDarkening indicates oxidation/decomposition.
LCMS (ESI+) [M+H]+ = 224.0 / 226.0Characteristic 1:1 Br isotope pattern.
1H NMR

~7.4 (s, 1H, Imidazole-H)
Diagnostic singlet for the remaining imidazole proton.
Purity (HPLC) >95% (254 nm)Critical for biological assays.
Regio-purity <5% Dibromo-speciesDibromo mass: [M+H]+ ~302/304/306.

NMR Interpretation (DMSO-d6):

  • Pyridine Protons: Characteristic pattern (d, d, t, s) depending on resolution.

  • Imidazole Proton: A sharp singlet around 7.4-7.6 ppm. The NH proton is often broad and exchangeable (

    
     ppm).
    
  • Tautomerism: In solution, you typically observe an average signal or broadened peaks due to rapid proton transfer between N1 and N3.

Troubleshooting & Optimization

Controlling Over-Bromination

The most common failure mode in Stage 3 is the formation of 4,5-dibromoimidazole.

  • Cause: Excess NBS or high temperature.

  • Solution: Use exactly 1.0 equivalent of NBS.[3] Perform the addition at

    
     or even 
    
    
    
    . If dibromo forms, it is difficult to separate; recrystallization from EtOH/Water may enrich the monobromo species.
Moisture Sensitivity
  • Stage 1 (Pinner): Strictly anhydrous conditions are required. Water hydrolyzes the imidate back to the amide (3-pyridinecarboxamide), which is a dead-end byproduct.

  • Stage 3 (NBS): Keep NBS dry. Old, yellow NBS contains free

    
     and promotes side reactions. Recrystallize NBS from water if necessary (and dry thoroughly) before use.
    
Safety Considerations
  • Bromoacetaldehyde diethyl acetal: Potent lachrymator. Handle only in a fume hood.

  • NBS: Irritant and oxidizer.

  • Cyanides: While the starting material is a nitrile (less toxic than HCN), standard PPE and waste disposal protocols for nitrogenous heterocycles apply.

References

  • Regioselective Bromination

    • Duan, X. et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2020.[1]

    • Context: Validates the selectivity of NBS for electron-rich imidazoles over electron-poor pyridines.
  • Amidine Synthesis (Pinner Method)

    • Schaefer, F. C. et al. "Synthesis of Amidines from Nitriles." Journal of Organic Chemistry, 1961.
    • Context: The foundational method for converting cyanopyridines to amidines.
  • Imidazole Cyclization

    • Larsen, R. D. et al. "Practical Synthesis of 2-Substituted Imidazoles." Journal of Organic Chemistry, 2014.
    • Context: General procedures for condensing amidines with alpha-haloacetals.
    • (Representative DOI for classic cyclization logic).

  • NBS Protocols

    • "N-Bromosuccinimide (NBS) in Organic Synthesis." Sigma-Aldrich Technical Bulletin.
    • Context: Standard handling and stoichiometry for aromatic bromin

Sources

Application

using 3-(4-bromo-1H-imidazol-2-yl)pyridine as a p38 MAP kinase inhibitor scaffold

Executive Summary This Application Note details the technical roadmap for utilizing 3-(4-bromo-1H-imidazol-2-yl)pyridine as a core scaffold for the development of p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the technical roadmap for utilizing 3-(4-bromo-1H-imidazol-2-yl)pyridine as a core scaffold for the development of p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors. The pyridinyl-imidazole moiety is a "privileged structure" in kinase drug discovery, historically validated by compounds like SB203580. This specific scaffold features a reactive bromine handle at the imidazole C4 position and a pyridine hinge-binder at the C2 position, offering a distinct vector for structure-activity relationship (SAR) exploration compared to classic C5-pyridyl inhibitors.

This guide provides validated protocols for chemical derivatization (Suzuki-Miyaura coupling), biochemical potency evaluation (ADP-Glo™ assay), and cellular efficacy testing (LPS-induced TNF-


 release).

Scaffold Analysis & Mechanistic Rationale

Structural Basis of Inhibition

The p38 MAPK ATP-binding pocket is characterized by a "gatekeeper" residue (Thr106) and a hinge region (Met109/Gly110).

  • Hinge Binding: The pyridine nitrogen (of the 3-pyridyl group) acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met109 in the hinge region.

  • Hydrophobic Pocket I: The imidazole C4-position (currently occupied by Bromine) is the vector directed toward the hydrophobic pocket usually occupied by the ATP adenine ring or hydrophobic aryl groups (e.g., 4-fluorophenyl).

  • Scaffold Utility: The C4-Bromine serves as a versatile "growth vector" for cross-coupling reactions to introduce lipophilic aromatic groups essential for high-affinity binding.

Signaling Pathway Context

Inhibition of p38 MAPK blocks the downstream phosphorylation of MK2 and MSK1, thereby preventing the translation and transcription of pro-inflammatory cytokines (TNF-


, IL-1

, IL-6).

p38_pathway Stimulus Stress / LPS / Cytokines MAP3K MAP3Ks (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr180/Tyr182 Phos MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 TF Transcription Factors (ATF2, CREB, Elk-1) p38->TF Direct Phos Response Inflammation (TNF-α, IL-1β, IL-6) MK2->Response mRNA Stability MSK1->TF TF->Response Transcription

Figure 1: Canonical p38 MAPK signaling cascade highlighting the therapeutic intervention point.

Chemical Derivatization Protocol

Objective: Functionalize the 3-(4-bromo-1H-imidazol-2-yl)pyridine scaffold to create a library of potential inhibitors. The primary reaction is a Suzuki-Miyaura Cross-Coupling to install an aryl group at the C4 position.

Materials
  • Scaffold: 3-(4-bromo-1H-imidazol-2-yl)pyridine (1.0 eq)

  • Coupling Partner: Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • Base: 2M aqueous Na

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • In a microwave-safe vial or round-bottom flask, dissolve the Scaffold (100 mg, 0.45 mmol) and Aryl Boronic Acid (0.54 mmol) in 1,4-Dioxane (4 mL).

    • Add the Base (2M Na

      
      CO
      
      
      
      , 0.67 mL).
    • Degas the solution by bubbling Nitrogen gas for 5 minutes (Critical for Pd stability).

    • Add the Catalyst (18 mg, 0.022 mmol). Seal the vessel under Nitrogen.

  • Execution:

    • Method A (Microwave): Heat at 120°C for 30–60 minutes.

    • Method B (Thermal): Reflux at 100°C for 12–16 hours.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Purify residue via Flash Column Chromatography (Silica Gel).

    • Eluent Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Validation: Verify product identity via

      
      H-NMR and LC-MS (Expected M+1).
      

Biochemical Validation: p38 Kinase Assay

Objective: Determine the IC


 of the synthesized derivatives against recombinant p38

MAPK.

Method: ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

Protocol
  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Enzyme: Recombinant p38

      
       (Active).
      
    • Substrate: ATF2 protein or p38 peptide substrate.

  • Compound Dilution:

    • Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10

      
      M).
      
  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Compound (or DMSO control).
      
    • Add 4

      
      L of Enzyme Master Mix. Incubate for 10 min at RT.
      
    • Add 4

      
      L of Substrate/ATP Mix (Final ATP conc: 10–50 
      
      
      
      M, near K
      
      
      ).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L of ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L of Kinase Detection Reagent  (Converts ADP to ATP 
      
      
      
      Luciferase/Light). Incubate 30 min.
  • Data Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC

      
      .
      

Cellular Efficacy: LPS-Induced TNF- Assay

Objective: Confirm that biochemical inhibition translates to cellular anti-inflammatory activity.

Model System: THP-1 (Human Monocytic Cell Line) or PBMCs.

Protocol
  • Cell Culture:

    • Seed THP-1 cells at

      
       cells/well in a 96-well plate using RPMI-1640 + 10% FBS.
      
    • Differentiate with PMA (100 nM) for 24h if adherent macrophages are desired (optional).

  • Treatment:

    • Pre-treat cells with the synthesized inhibitor (serial dilutions) for 1 hour .

  • Stimulation:

    • Add Lipopolysaccharide (LPS) (Final conc: 1

      
      g/mL) to stimulate the TLR4 pathway.
      
    • Incubate for 4–6 hours at 37°C, 5% CO

      
      .
      
  • Quantification:

    • Harvest cell supernatant.

    • Quantify TNF-

      
       levels using a commercial ELISA Kit .
      
  • Viability Check (Crucial Control):

    • Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cytokine levels are due to pathway inhibition, not cytotoxicity.

Experimental Workflow & Troubleshooting

workflow Scaffold Scaffold: 3-(4-bromo...) Suzuki Suzuki Coupling (Ar-B(OH)2) Scaffold->Suzuki Purify Purification (Flash Chrom.) Suzuki->Purify Biochem Biochem Assay (ADP-Glo) Purify->Biochem Biochem->Suzuki SAR Feedback Cell Cell Assay (TNF-α ELISA) Biochem->Cell Hit Confirmation

Figure 2: Iterative development cycle from scaffold functionalization to biological validation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning or O

presence
Degas solvents thoroughly; increase catalyst load to 10 mol%; try Pd(PPh

)

.
Incomplete Reaction Steric hindrance on Boronic AcidSwitch to microwave heating (120°C); use stronger base (K

PO

).
High IC

(Weak Potency)
Incorrect binding orientationVerify regiochemistry; Ensure the aryl group at C4 is hydrophobic (e.g., 4-F-Phenyl).
Cell Toxicity Off-target effectsCheck for CYP450 inhibition (common in imidazoles); test in non-LPS stimulated cells.

References

  • Boehm, J. C., & Adams, J. L. (2000). Pharmacophore design of p38 MAPK inhibitors. Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link

  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372, 739–746. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Scior, T., et al. (2011). Pharmacophore design of p38

    
     MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold.[1] Current Medicinal Chemistry, 18(10), 1526-1539. Link
    
  • Accela Chem. Product: 3-(4-bromo-1H-imidazol-2-yl)pyridine.[2] Link

Sources

Method

Application Note: Regioselective N-Alkylation of 3-(4-bromo-1H-imidazol-2-yl)pyridine

This Application Note and Protocol guide details the N-alkylation of 3-(4-bromo-1H-imidazol-2-yl)pyridine , a critical intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., SB203580 analogs) and other kinase-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the N-alkylation of 3-(4-bromo-1H-imidazol-2-yl)pyridine , a critical intermediate in the synthesis of p38 MAP kinase inhibitors (e.g., SB203580 analogs) and other kinase-targeting therapeutics.[1][2]

[1][2]

Abstract & Strategic Overview

The alkylation of 3-(4-bromo-1H-imidazol-2-yl)pyridine (1) presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains an asymmetric imidazole ring with a bulky pyridine substituent at C2 and a bromine atom at C4.[3] Alkylation can occur at either nitrogen atom of the imidazole ring, leading to two distinct regioisomers: the 1,4-isomer (2) (generally preferred and bioactive) and the 1,5-isomer (3) (often an undesired byproduct).[1]

This guide provides three validated protocols to control this transformation, supported by mechanistic analysis to help researchers predict and optimize outcomes.

Mechanistic Analysis & Regioselectivity

Understanding the tautomeric equilibrium is prerequisite to controlling the reaction.[3]

  • Tautomerism: The starting material exists in equilibrium between the 4-bromo-1H and 5-bromo-1H tautomers.[1][2]

  • Steric Control: Alkylation preferentially occurs at the less sterically hindered nitrogen.[3]

    • Path A (Favored): Alkylation at the nitrogen distal to the bromine atom yields the 1,4-isomer .[1][3] Here, the incoming alkyl group ends up adjacent to the small C5-proton.[1][3]

    • Path B (Disfavored): Alkylation at the nitrogen proximal to the bromine yields the 1,5-isomer .[2][3] Here, the alkyl group experiences steric repulsion from the C5-bromine atom.[1][3]

  • Electronic Control: The electron-withdrawing nature of the pyridine ring at C2 acidifies the imidazole NH (pKa ~13-14), allowing deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃).[1][2]

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the 1,4- and 1,5-alkylation pathways.

ReactionPathway SM 3-(4-bromo-1H-imidazol-2-yl)pyridine (Tautomeric Mixture) Anion Imidazolide Anion (Resonance Hybrid) SM->Anion Base (Deprotonation) Prod14 MAJOR PRODUCT 1-Alkyl-4-bromo-2-(pyridin-3-yl)imidazole (1,4-Isomer) Anion->Prod14 Path A: Attack distal to Br (Sterically favored) Prod15 MINOR PRODUCT 1-Alkyl-5-bromo-2-(pyridin-3-yl)imidazole (1,5-Isomer) Anion->Prod15 Path B: Attack proximal to Br (Sterically hindered)

Caption: Divergent alkylation pathways. Path A minimizes steric clash between the incoming alkyl group and the bromine atom, favoring the 1,4-regioisomer.[3]

Experimental Protocols

Method A: Mild Base (Cesium Carbonate) – Recommended for Primary Alkyl Halides

This method utilizes the "Cesium Effect," where the larger cesium cation stabilizes the imidazolide anion and often enhances solubility and regioselectivity in polar aprotic solvents.[2][3]

  • Applicability: Primary alkyl bromides/iodides, benzyl halides.[3]

  • Pros: High functional group tolerance; reduced risk of pyridine quaternization compared to NaH.[3]

Protocol:

  • Setup: Charge a dry reaction vial with 3-(4-bromo-1H-imidazol-2-yl)pyridine (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

  • Solvent: Add anhydrous DMF or DMA (concentration 0.2 M).[1][3] Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1][3]

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1][3][4]

    • Note: If conversion is slow, heat to 50°C. Avoid temperatures >80°C to prevent alkylation of the pyridine nitrogen.[3]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc). The 1,5-isomer (minor) typically elutes before the 1,4-isomer (major) on silica due to lower polarity (shielding of N-lone pairs), though this can vary.[1]

Method B: Strong Base (Sodium Hydride) – For Low Reactivity Electrophiles

Use this method for sterically hindered alkyl halides or less reactive chlorides.[1][2][3]

  • Safety Warning: NaH reacts violently with moisture, evolving H₂ gas.[3]

Protocol:

  • Setup: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF at 0°C under Argon/Nitrogen.

  • Deprotonation: Add a solution of 3-(4-bromo-1H-imidazol-2-yl)pyridine (1.0 equiv) in THF/DMF dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases.

  • Alkylation: Add the Alkylating Agent (1.2 equiv).[1][3][5]

  • Reaction: Allow to warm to RT. Stir 2–16 hours.[1][3]

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc/DCM.

Method C: Mitsunobu Reaction – For Alkylation using Alcohols

Ideal when the alkyl halide is unstable or unavailable, and the corresponding alcohol is used.[3]

Protocol:

  • Setup: Dissolve imidazole substrate (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF .

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

  • Note: Mitsunobu conditions are generally sterically sensitive and strongly favor the 1,4-isomer.[3]

Data Interpretation & Troubleshooting

Regioisomer Identification (Critical)

Distinguishing the 1,4- and 1,5-isomers requires 2D NMR (NOESY/ROESY).[1][2][3]

Feature1,4-Isomer (Major) 1,5-Isomer (Minor)
Structure Alkyl group at N1; H at C5.[1][2]Alkyl group at N1; Br at C5 (Renumbered).[1][3]
Steric Environment Alkyl is adjacent to Proton (H) .[1][2][3]Alkyl is adjacent to Bromine (Br) .
¹H NMR (NOE) Strong NOE between N-CH₂ and Imidazole-H singlet.[1][2]No NOE between N-CH₂ and Imidazole-H (too distant).
HMBC N-CH₂ correlates to C2 and C5.[1][3]N-CH₂ correlates to C2 and C5 (Br-bearing).[1][3]
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Base too weak or Alkyl Halide degraded.[1][2][3]Switch to Method B (NaH) or add catalytic KI (Finkelstein) if using alkyl chlorides.[1]
Poor Regioselectivity (~1:1 ratio) Reaction temperature too high.[1][2][3]Lower temperature to 0°C or RT. High temps favor the thermodynamic mixture (often less selective).[1][3]
Pyridine Alkylation (Quaternization) Highly reactive electrophile (e.g., MeI, BnBr) in excess.[1][2][3]Strictly control stoichiometry (1.0–1.1 equiv). Use a less polar solvent (THF instead of DMF) to suppress charge separation.[1][3]

Decision Workflow

Use the following logic tree to select the optimal experimental condition.

Workflow Start Start: Select Alkylating Agent TypeCheck Is the electrophile an Alkyl Halide or Alcohol? Start->TypeCheck HalideBranch Alkyl Halide TypeCheck->HalideBranch AlcoholBranch Alcohol TypeCheck->AlcoholBranch ReactivityCheck Is it highly reactive? (e.g., MeI, BnBr, Allyl-Br) HalideBranch->ReactivityCheck MethodC Method C: Mitsunobu (PPh3 / DIAD) AlcoholBranch->MethodC MethodA Method A: Cs2CO3 / DMF (Standard Protocol) ReactivityCheck->MethodA Yes (Reactive) MethodB Method B: NaH / THF (For unreactive halides) ReactivityCheck->MethodB No (Unreactive/Hindered)

Caption: Protocol selection workflow based on electrophile type and reactivity.

References

  • Regioselectivity in Imidazole Alkylation

    • Topic: Analysis of steric vs electronic effects in 4-substituted imidazoles.
    • Source:Journal of Heterocyclic Chemistry, "Alkylation of 4-substituted imidazoles".[1][3]

    • Link: [Wiley Online Library - J. Het.[1][2][3] Chem.]([Link]) (General reference for scaffold reactivity).[1][2][3]

  • Synthesis of p38 Inhibitors (SB203580 Analogs)

    • Topic: Specific synthesis of 4-(4-fluorophenyl)-2-(4-pyridyl)imidazole analogs involving alkylation steps.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 1998, 8(20), 2891-2896.[1][3]

    • Link:[1][2]

  • Bromo-Directed Alkylation (Triazole Analog)

    • Topic: Demonstrates the "blocking" effect of bromine on adjacent nitrogens, analogous to the 1,5-repulsion in imidazoles.[3]

    • Source:Organic Letters, 2009, 11(23), 5460–5463.[3]

    • Link: [ACS Publications - Org.[1][2][3] Lett.]([Link]1]

  • Imidazopyridine Alkylation Patterns

    • Topic: Regioselective alkylation of fused imidazopyridine systems, showing N4 vs N5 selectivity (analogous to N1/N3).[1][2][3]

    • Source:FABAD Journal of Pharmaceutical Sciences, 2025.[3]

    • Link: [FABAD J. Pharm.[1][3] Sci.]([Link]1][2]

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 3-(4-bromo-1H-imidazol-2-yl)pyridine

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The synthesis of 3-(4-alkynyl-1H-imidazol-2-yl)pyridines is of particular interest to researchers in drug development, as the imidazole and pyridine moieties are prevalent scaffolds in a wide array of biologically active compounds. This guide provides a comprehensive overview of the Sonogashira coupling, with a specific focus on the practical application and optimization for the substrate 3-(4-bromo-1H-imidazol-2-yl)pyridine.

Mechanism of the Sonogashira Coupling: A Tale of Two Catalysts

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1] The Pd(0) catalyst then undergoes oxidative addition with the aryl bromide, in this case, 3-(4-bromo-1H-imidazol-2-yl)pyridine, to form a Pd(II)-aryl complex.[3]

Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][3] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.[3] The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_x Cu(I)X cu_alkynyl Cu(I)-C≡CR cu_x->cu_alkynyl Alkyne cu_alkynyl->pd_aryl Transmetalation alkyne H-C≡CR alkyne->cu_alkynyl Base

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Core Protocol for Sonogashira Coupling of 3-(4-bromo-1H-imidazol-2-yl)pyridine

This protocol provides a starting point for the Sonogashira coupling of 3-(4-bromo-1H-imidazol-2-yl)pyridine with a generic terminal alkyne. The conditions are based on established procedures for similar nitrogen-containing heterocyclic substrates.[5][6]

Materials and Reagents
  • 3-(4-bromo-1H-imidazol-2-yl)pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine, Et₃N or Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Experimental Workflow

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add 3-(4-bromo-1H-imidazol-2-yl)pyridine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%) under an inert atmosphere (N₂ or Ar).[7]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable amine base (e.g., Et₃N or DIPEA, 2-3 eq.). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C for aryl bromides) and stir until the reaction is complete.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(4-alkynyl-1H-imidazol-2-yl)pyridine.

Process Optimization: Fine-Tuning the Reaction

The success of a Sonogashira coupling, particularly with a substrate like 3-(4-bromo-1H-imidazol-2-yl)pyridine which contains multiple nitrogen atoms that can coordinate to the catalyst, often requires careful optimization of reaction parameters.

ParameterVariationRationale and Expected Outcome
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄ is a common Pd(0) source, while Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable.[8] The choice can affect reaction initiation and overall efficiency.
Ligand PPh₃, XPhos, dppfThe ligand stabilizes the palladium catalyst and influences its reactivity.[3] Bulkier and more electron-rich ligands like XPhos can be beneficial for less reactive aryl bromides.[9]
Copper Co-catalyst CuI, CuBrCuI is the most common co-catalyst. Its presence significantly accelerates the reaction but can also promote alkyne homocoupling (Glaser coupling).[1] Copper-free conditions may be explored if homocoupling is a major issue.[8]
Base Et₃N, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃The base is crucial for the deprotonation of the terminal alkyne.[1] The choice of base can impact reaction rate and side reactions. For substrates with acidic protons, an inorganic base might be preferred.
Solvent DMF, THF, Acetonitrile, TolueneThe solvent affects the solubility of reagents and the stability of the catalytic species. DMF is a good solvent for many Sonogashira reactions, but others can be explored to optimize the outcome.[10]
Temperature Room Temperature to 120 °CAryl bromides typically require heating to facilitate oxidative addition.[8] The optimal temperature will depend on the specific substrates and catalyst system.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Product Yield - Inactive catalyst- Poor quality reagents or solvents- Insufficiently inert atmosphere- Inappropriate reaction temperature- Use fresh, high-quality catalyst and reagents.[11]- Ensure all solvents and bases are anhydrous and thoroughly degassed.[11]- Increase the reaction temperature for less reactive aryl bromides.[12]- Consider a more active ligand.[11]
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper co-catalyst- Ensure a strictly inert atmosphere throughout the reaction.[11]- Reduce the amount of CuI or consider a copper-free protocol.[11]- Add the terminal alkyne slowly to the reaction mixture.[11]
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.[8]- Ensure a strictly inert atmosphere.- Some solvents, like THF, have been anecdotally reported to promote palladium black formation.[13] Consider an alternative solvent.
Dehalogenation of the Starting Material - Presence of water or other protic sources- Use anhydrous solvents and reagents.
Complex Reaction Mixture - Side reactions due to substrate instability or catalyst poisoning- The imidazole and pyridine nitrogens can coordinate to the palladium center, potentially inhibiting catalysis. The use of a ligand that binds strongly to palladium can mitigate this.- Protect the imidazole N-H if it is found to interfere with the reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. [Link]

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]

  • Springer Nature. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... [Link]

  • National Center for Biotechnology Information. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. [Link]

  • Royal Society of Chemistry. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

  • National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • National Center for Biotechnology Information. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. [Link]

  • Durham University. METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. [Link]

  • MDPI. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • ResearchGate. ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. [Link]

  • National Center for Biotechnology Information. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]

  • National Center for Biotechnology Information. A novel three-component one-pot synthesis of 1H-imidazol-4-yl-pyridines. [Link]

  • Digital.CSIC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

Sources

Method

formulating 3-(4-bromo-1H-imidazol-2-yl)pyridine for in vivo studies

Technical Guide: Optimal Formulation Strategies for 3-(4-bromo-1H-imidazol-2-yl)pyridine in Preclinical Models Executive Summary & Compound Analysis Compound Identity: 3-(4-bromo-1H-imidazol-2-yl)pyridine Chemical Class:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimal Formulation Strategies for 3-(4-bromo-1H-imidazol-2-yl)pyridine in Preclinical Models

Executive Summary & Compound Analysis

Compound Identity: 3-(4-bromo-1H-imidazol-2-yl)pyridine Chemical Class: Halogenated Heterocyclic Biaryl Application: In vivo Pharmacokinetics (PK) and Efficacy Studies

Formulating 3-(4-bromo-1H-imidazol-2-yl)pyridine presents a classic medicinal chemistry challenge: balancing the lipophilicity required for membrane permeability with the solubility required for systemic delivery. As a Senior Application Scientist, I have designed this guide to move beyond simple "recipes" and provide a logic-driven formulation strategy based on the molecule's specific physicochemical behavior.

Physicochemical Profiling (Structure-Property Relationship)

Understanding the molecule is the first step to dissolving it.

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (

    
    ) and an imidazole ring. The imidazole ring possesses both a basic nitrogen (
    
    
    
    ) and an acidic proton on the
    
    
    (
    
    
    ).
  • Impact of Bromine: The electron-withdrawing bromine atom at the 4-position of the imidazole reduces electron density. This likely lowers the

    
     of the imidazole nitrogen, making the molecule less basic than its non-halogenated parent. Consequently, simple pH adjustment (acidification) may require lower pH values to achieve full ionization than expected.
    
  • Crystal Lattice Energy: The planar biaryl structure facilitates strong

    
     stacking, leading to high crystal lattice energy and poor aqueous solubility (
    
    
    
    predicted in neutral buffer).

Pre-Formulation Solubility Assessment

Before attempting animal studies, you must establish the "Solubility Window." Do not waste valuable compound on animals without this data.

Table 1: Estimated Solubility Profile & Solvent Compatibility

Solvent / VehicleEst.[1][2][3] SolubilityRole in FormulationMax Limit (In Vivo)
DMSO > 50 mg/mLPrimary Stock Solvent5-10% (IV), 10-20% (IP/PO)
Ethanol (Abs) 10 - 20 mg/mLCo-solvent< 10%
PEG 400 5 - 15 mg/mLCo-solvent / Viscosity40-50% (PO), 20-30% (IP)
Water / Saline < 0.01 mg/mLDiluentRemainder
0.1 M HCl 1 - 5 mg/mLpH Adjustment (Salt formation)N/A (Must neutralize)
20% HP-

-CD
2 - 8 mg/mLComplexing Agent100% (Vehicle base)

Formulation Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your study goals.

FormulationDecision Start Study Goal? Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IP Intraperitoneal (IP) Route->IP Cosolvent Protocol B: DMSO/PEG/Saline IV->Cosolvent Acute Only Complex Protocol C: HP-beta-CD Solution IV->Complex Preferred Solubility Req. Conc? PO->Solubility IP->Cosolvent HighConc > 5 mg/mL Solubility->HighConc LowConc < 2 mg/mL Solubility->LowConc Suspension Protocol A: MC/Tween Suspension HighConc->Suspension LowConc->Complex

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and required concentration.

Detailed Formulation Protocols

Protocol A: Standard Oral Suspension (High Dose PK/Tox)

Best for: Oral gavage (PO), high doses (10 - 100 mg/kg), sub-chronic studies.

Reagents:

  • Methylcellulose (MC) (400 cP) or Hydroxypropyl methylcellulose (HPMC).

  • Tween 80 (Polysorbate 80).

  • Sterile Water for Injection.

Procedure:

  • Vehicle Prep: Prepare a 0.5% (w/v) Methylcellulose + 0.5% (v/v) Tween 80 solution in water. Allow MC to hydrate overnight at

    
     to ensure a clear, viscous solution.
    
  • Micronization: Weigh the required amount of 3-(4-bromo-1H-imidazol-2-yl)pyridine. If the powder is coarse, mortar-and-pestle it to a fine powder to prevent needle clogging and improve dissolution rate.

  • Wetting: Add the Tween 80 (if not already in vehicle) or a small volume of the MC vehicle to the powder. Triturate (grind/mix) until a smooth, lump-free paste is formed.

  • Dilution: Gradually add the remaining MC vehicle while stirring continuously.

  • Sonication: Sonicate the suspension for 10-15 minutes in a water bath to break up micro-aggregates.

  • QC: Verify homogeneity. The suspension should not settle rapidly (should remain suspended for >30 mins).

Protocol B: Co-solvent System (Acute IP/IV Screening)

Best for: Early PK screening, acute efficacy, single-dose studies. Warning: High osmolality.

Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Procedure:

  • Dissolution: Dissolve the compound completely in 100% DMSO (Calculate volume to be 5% of final batch).

  • Stabilization: Add PEG 400 (40% of final volume) to the DMSO stock. Vortex thoroughly. The solution will warm up slightly; allow to cool.

  • Precipitation Check: Critical Step. Slowly add warm (

    
    ) Saline  (55% of volume) while vortexing.
    
    • Why warm? Adding cold saline to PEG/DMSO often shocks the compound out of solution.

  • Clarification: If slight turbidity occurs, sonicate or adjust pH slightly with 1N HCl (dropwise) to leverage the pyridine nitrogen's basicity.

Protocol C: The "Gold Standard" Cyclodextrin Solution

Best for: IV administration, long-term studies, maximizing bioavailability.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Citric Acid / Sodium Citrate buffer (pH 4.0 - 5.0).

Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the bromo-imidazole-pyridine, while the hydrophilic exterior ensures water solubility. The acidic buffer helps protonate the pyridine ring, assisting complexation.

CDProtocol Step1 1. Weigh Compound Step2 2. Dissolve in minimal acidified ethanol or DMSO (Optional) Step1->Step2 Step4 4. Add Vehicle to Compound (Slow addition with stirring) Step2->Step4 Step3 3. Prepare 20% w/v HP-beta-CD in Citrate Buffer (pH 4.5) Step3->Step4 Step5 5. Stir/Shake at RT for 4-6 hours (Equilibrium Complexation) Step4->Step5 Step6 6. Filter Sterilize (0.22 um) Step5->Step6

Figure 2: Workflow for preparing a stable Cyclodextrin-based solution.

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in 50 mM Citrate Buffer (pH 4.5).
    
  • Add the compound to the vehicle.

  • Crucial Step: Stir vigorously or shake for 4–6 hours. Complexation is an equilibrium process and is not instantaneous.

  • Filter through a 0.22

    
     PVDF filter. This ensures sterility and removes any un-complexed solid.
    

Stability & Quality Control

Chemical Stability Warning (De-bromination): Aryl bromides can be sensitive to light (photolytic dehalogenation) and palladium residues (if used in synthesis).

  • Storage: Store solid compound at

    
    , protected from light.
    
  • Formulation Stability: Prepare fresh weekly. If storing, keep at

    
     in amber glass.
    
  • QC Method (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

      
      .
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 min.

    • Detection: UV at 254 nm (aromatic) and 280 nm.

    • Note: The "de-bromo" impurity (3-(1H-imidazol-2-yl)pyridine) will elute earlier (more polar) than the parent compound.

In Vivo Administration Guidelines

Dosing Volumes:

  • Mouse (20-25g): PO: 10 mL/kg (

    
    ); IV: 5 mL/kg (
    
    
    
    ); IP: 10 mL/kg.
  • Rat (250g): PO: 10 mL/kg; IV: 2-5 mL/kg.

Tolerability Check:

  • pH: Ensure final formulation pH is between 4.5 and 8.0. Extreme pH causes phlebitis (IV) or peritonitis (IP).

  • DMSO: If using Protocol B, inject slowly (over 30-60 seconds) to prevent "DMSO shock" (hemolysis/bradycardia).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • PubChem Compound Summary. (2024). 4-Bromo-1H-imidazole (Analogous substructure properties). Link

Sources

Technical Notes & Optimization

Troubleshooting

solving solubility issues of 3-(4-bromo-1H-imidazol-2-yl)pyridine in aqueous media

Technical Support Center: 3-(4-bromo-1H-imidazol-2-yl)pyridine This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-bromo-1H-imidazol-2-yl)pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(4-bromo-1H-imidazol-2-yl)pyridine in aqueous media. Our focus is on providing practical, evidence-based solutions to overcome one of the most common hurdles in preclinical development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of 3-(4-bromo-1H-imidazol-2-yl)pyridine that influence its aqueous solubility?

A1: The solubility of this compound is governed by a combination of its structural features:

  • Aromatic System: The presence of both pyridine and imidazole rings contributes to a rigid, planar structure with significant lipophilicity (hydrophobicity), which inherently limits its ability to dissolve in water.

  • Ionizable Groups: The key to its solubility lies in the basic nitrogen atoms within the pyridine and imidazole rings. These sites can be protonated to form a more soluble cationic species. The extent of ionization is directly dependent on the pH of the solution and the pKa of the compound.[4][5][6][7] The imidazole ring is generally more basic than pyridine.[8][9]

  • Bromo-substituent: The bromine atom increases the molecular weight and lipophilicity, further decreasing aqueous solubility.

While specific experimental data for this exact molecule is sparse in public literature, we can estimate its properties based on its constituent parts. The pKa of the conjugate acid of imidazole is approximately 7, and for pyridine, it is around 5.2.[8] The exact pKa of 3-(4-bromo-1H-imidazol-2-yl)pyridine would need to be experimentally determined but will likely fall in this range, making it a weak base.

Q2: I dissolved my compound in an aqueous buffer, but it immediately precipitated. What is the most likely cause?

A2: This is a classic sign of pH-dependent solubility for an ionizable compound.[4][7] You are likely using a buffer with a pH at or above the pKa of the compound's most basic nitrogen. At this pH, the molecule is predominantly in its neutral, uncharged form, which has very low intrinsic solubility. For a basic compound to be soluble, the pH of the aqueous medium must be significantly lower than its pKa, which ensures it exists primarily in its protonated, charged, and more water-soluble salt form.

Q3: What is the very first and most critical step I should take to improve solubility?

A3: The first and most effective step is pH adjustment .[3][10] Since 3-(4-bromo-1H-imidazol-2-yl)pyridine is a weak base, its solubility will dramatically increase in acidic conditions.

  • Actionable Advice: Prepare your aqueous solution using a buffer with a pH at least 2 units below the compound's pKa. For example, if the pKa is estimated to be 6.5, you should use a buffer at pH 4.5 or lower. This ensures that over 99% of the compound is in its protonated, soluble form, as predicted by the Henderson-Hasselbalch equation.[5]

Q4: pH adjustment isn't enough to reach my target concentration. What are common co-solvents I can use?

A4: When pH adjustment alone is insufficient, the use of water-miscible organic solvents, known as co-solvents, is the next logical step.[2][11][12] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[12][13]

  • Actionable Advice: Start by preparing a concentrated stock solution of your compound in a pure co-solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. Then, dilute this stock into your acidic aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid localized concentration spikes that can cause precipitation. See the Troubleshooting Guide below for a systematic screening approach.

Q5: When should I consider using cyclodextrins?

A5: Cyclodextrins are an excellent choice when co-solvents are undesirable (e.g., due to cellular toxicity concerns) or when you need to achieve a high concentration in a predominantly aqueous environment.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[15][18]

  • Actionable Advice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative with high aqueous solubility and is a good starting point for formulation screening.[18]

Troubleshooting Guide: Step-by-Step Solutions

Problem: Compound Precipitates Upon Dilution into Aqueous Buffer

This common issue stems from exceeding the solubility limit of the compound in the final solution. The workflow below provides a systematic approach to diagnose and solve this problem.

Caption: Workflow for troubleshooting precipitation of 3-(4-bromo-1H-imidazol-2-yl)pyridine.

Solution Pathways & Experimental Protocols

Solution 1: pH Modification and Co-solvency

This is the most direct approach to enhancing solubility. The goal is to first maximize solubility through ionization and then further enhance it by modifying the solvent polarity.

Co-solventTypical Starting % (v/v) in Aqueous BufferKey Considerations
Dimethyl Sulfoxide (DMSO) 1 - 5%Excellent solubilizing power. Can be cytotoxic at higher concentrations. Ensure final concentration is compatible with the experimental model.
Ethanol (EtOH) 5 - 10%Good solubilizing power, less toxic than DMSO. Can sometimes cause protein precipitation in biological assays.
Propylene Glycol (PG) 10 - 20%Common in pharmaceutical formulations.[11][13] Less volatile than ethanol. Can be viscous.
Polyethylene Glycol 400 (PEG 400) 10 - 30%Low toxicity, widely used in formulations.[19] May not be as potent a solubilizer as DMSO or EtOH for some compounds.
  • Prepare Stock Solution: Dissolve a high concentration (e.g., 50-100 mM) of 3-(4-bromo-1H-imidazol-2-yl)pyridine in 100% DMSO.

  • Prepare Acidic Buffer: Prepare a primary aqueous buffer with a pH at least 2 units below the estimated pKa (e.g., 50 mM citrate buffer, pH 4.0).

  • Create Co-solvent Blends: In separate tubes, prepare your final aqueous buffers containing different percentages of a co-solvent. For example, for a 5% DMSO solution, mix 50 µL of DMSO with 950 µL of your pH 4.0 citrate buffer.

  • Spike and Observe: Add a small volume of the compound's DMSO stock solution to each co-solvent blend to reach your target final concentration. Vortex immediately.

  • Equilibrate and Inspect: Allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least 2 hours.[20] Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles).

  • Quantify (Optional but Recommended): For precise determination, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes, carefully collect the supernatant, and measure the concentration using a validated HPLC or UV-Vis spectroscopy method.

Solution 2: Cyclodextrin Encapsulation

This method creates a host-guest inclusion complex, which is a powerful technique for significantly increasing the aqueous solubility of poorly soluble molecules.[15][18][21]

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Cyclodextrin DerivativeKey FeaturesPrimary Applications
β-Cyclodextrin (β-CD) Low cost, but relatively low aqueous solubility.Limited use in aqueous formulations due to solubility and potential nephrotoxicity.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility (>50 g/100 mL), low toxicity, FDA-approved for parenteral use.[18]The "gold standard" for initial screening; widely used in oral and injectable formulations.
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, negatively charged. Can enhance solubility via both inclusion and electrostatic interactions.Excellent for basic drugs; used in several commercial injectable products.
  • Prepare Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in the aqueous buffer of choice (acidic pH is still recommended to aid intrinsic solubility). A common starting concentration is 10-20% (w/v). Warming the solution slightly can aid dissolution.

  • Add Compound: Add an excess amount of the solid 3-(4-bromo-1H-imidazol-2-yl)pyridine powder directly to the cyclodextrin solution.

  • Equilibrate: Tightly seal the container and agitate the suspension at a constant temperature for 24-48 hours.[22] A shaker or rotator is ideal for ensuring continuous mixing. This extended time is necessary to reach thermodynamic equilibrium for complexation.

  • Separate and Filter: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantify: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV) to determine the achieved solubility.

Definitive Protocol: Measuring Thermodynamic Solubility

To effectively troubleshoot, you must first have a reliable baseline measurement of the compound's intrinsic solubility. The "gold standard" is the shake-flask method.[23][24]

  • Preparation: Add an excess amount of solid 3-(4-bromo-1H-imidazol-2-yl)pyridine to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). An excess is confirmed by the presence of visible solid material at the bottom of the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[22] Longer times (48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until the concentration plateaus.[23]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a sample of the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

  • Analysis: Accurately dilute the filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve. The measured concentration is the equilibrium solubility at that specific pH and temperature.

References

  • Vertex AI Search. (2019, November 24). Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers.
  • Vertex AI Search. (2025, November 8).
  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Mitchell Lab. (2020, February 20).
  • Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Vertex AI Search. Cosolvent - Grokipedia.
  • MDPI. (2025, July 20).
  • Taylor & Francis. (2010, May 25). Full article: Cyclodextrins for drug delivery.
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (2026, February 10). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
  • ACS Omega. (2023, November 13).
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics.
  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • PMC - NIH. (2023, November 13).
  • Pharma Excipients. (2022, May 30).
  • BASF.
  • CORE. (2016, June 29).
  • Sigma-Aldrich. 3-(4-bromo-1H-imidazol-2-yl)pyridine.
  • Sigma-Aldrich. 3-bromo-2-(1H-imidazol-4-yl)pyridine.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • PMC. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds.
  • Pharmaceutical Sciences. (2024, February 15).
  • Lund University Publications.
  • Enamine. Shake-Flask Solubility Assay.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Beilstein Journals. (2019, July 19).
  • ChemicalBook. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • ChemScene. 1602196-34-8 | 3-(1H-Imidazol-2-yl)pyridin-4-amine.
  • Canadian Science Publishing.
  • Chemdiv. Compound 3-(4-bromo-1H-pyrazol-3-yl)pyridine.
  • PubChem. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817.
  • Chair of Analytical Chemistry. pKa values bases.
  • PubChem. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125.
  • ChemicalBook. 5-bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one.
  • PubChem. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313.
  • PubChemLite. 3-bromo-5-(4-methyl-1h-imidazol-1-yl)pyridine.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX.
  • PubChem. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261.

Sources

Optimization

Technical Support Center: Navigating Cross-Coupling Reactions of 3-(4-bromo-1H-imidazol-2-yl)pyridine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(4-bromo-1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(4-bromo-1H-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of derivatives of this valuable scaffold. The unique bifunctional nature of this substrate, containing both a pyridine and an imidazole ring, presents a specific set of challenges that require careful consideration of reaction parameters to minimize side reactions and maximize yields.

This resource provides in-depth, experience-driven advice in a question-and-answer format, addressing the intricate experimental details and the chemical principles that underpin successful cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of 3-(4-bromo-1H-imidazol-2-yl)pyridine is giving low yields and multiple byproducts. What are the most likely side reactions?

When working with 3-(4-bromo-1H-imidazol-2-yl)pyridine in Suzuki-Miyaura coupling, you are likely encountering one or more of the following side reactions:

  • Protodebromination (Dehalogenation): This is the replacement of the bromine atom with a hydrogen, resulting in the formation of 3-(1H-imidazol-2-yl)pyridine. This is a common issue with electron-deficient heteroaryl halides.[1] The presence of both an imidazole and a pyridine ring enhances the electron deficiency at the C4-position of the imidazole, making the C-Br bond susceptible to cleavage. This side reaction can be promoted by strong bases, high temperatures, and the presence of protic sources in the reaction mixture.

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[2]

  • N-Arylation of the Imidazole Ring: The acidic N-H proton of the imidazole ring can compete with the C-Br bond for reaction with the palladium catalyst and the boronic acid, leading to the formation of an N-arylated byproduct. This is a significant challenge when working with unprotected N-H containing heterocycles like imidazole.

  • Catalyst Poisoning: Both the pyridine and imidazole nitrogen atoms can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a primary challenge for this substrate class, often leading to incomplete reactions and low yields.

Q2: I'm observing significant debromination in my Suzuki coupling. How can I minimize this side reaction?

Debromination is a common pitfall that can be mitigated by carefully optimizing your reaction conditions. Here are several strategies:

  • Optimize the Base: The choice of base is critical. Stronger bases like alkoxides can promote the formation of hydride species that lead to debromination.[3] Consider switching to weaker inorganic bases.

    • Recommendation: Screen milder bases such as K₃PO₄, Cs₂CO₃, or KF.[4] Cesium fluoride (CsF) has been reported to be effective in minimizing side products in the Suzuki coupling of related bromo-imidazoles.[3]

  • Protect the Imidazole Nitrogen: The presence of the N-H proton can contribute to debromination pathways. Protecting the imidazole nitrogen can significantly suppress this side reaction.[1]

    • Recommendation: Employ a suitable protecting group for the imidazole nitrogen. Common choices include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple alkyl group if compatible with your synthetic route. An SEM group is known to be robust under many cross-coupling conditions.[1]

  • Control Reaction Temperature: High temperatures can favor dehalogenation.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

  • Ensure Anhydrous and Anaerobic Conditions: The presence of water or oxygen can contribute to both debromination and other side reactions.

    • Recommendation: Use anhydrous solvents and thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solutions & Rationale
Low to No Conversion 1. Catalyst Poisoning: Both pyridine and imidazole nitrogens are coordinating to the palladium center, deactivating the catalyst. 2. Inactive Catalyst: The Pd(0) active species is not being generated efficiently or has decomposed. 3. Poor Reagent Quality: Impure starting materials, solvents, or base.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition. 2. Catalyst Choice & Handling: Use a fresh batch of catalyst or a more stable pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst). Ensure rigorous anaerobic conditions to prevent oxidation of Pd(0).[4] 3. Reagent Purity: Use high-purity, anhydrous solvents and finely ground, dry base. Verify the purity of your starting materials by NMR or LC-MS.
Significant Formation of Debrominated Byproduct 1. Base is too Strong: Promoting hydride formation. 2. Unprotected Imidazole N-H: Facilitating reductive pathways. 3. High Reaction Temperature: Favoring the dehalogenation pathway.1. Base Screening: Switch to milder inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[4][7] 2. N-Protection: Protect the imidazole nitrogen with a suitable group like Boc or SEM.[1] 3. Temperature Optimization: Run the reaction at a lower temperature and monitor closely.
Presence of N-Arylated Imidazole Byproduct 1. Unprotected Imidazole N-H: The acidic proton allows for competitive N-arylation.1. N-Protection: This is the most effective solution. Protect the imidazole nitrogen prior to the cross-coupling reaction.
Homocoupling of Boronic Acid is the Major Product 1. Presence of Oxygen: Facilitates the oxidative coupling of the boronic acid. 2. Inefficient Transmetalation: Slow transmetalation can allow for competing homocoupling.1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. 2. Optimize Base and Solvent: The choice of base and the presence of water can be crucial for activating the boronic acid for efficient transmetalation.[8] A screen of different bases and solvent systems (e.g., dioxane/water, toluene/water) is recommended.
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) species is aggregating and precipitating out of solution.1. Ligand Choice: Use a ligand that provides better stabilization to the palladium center. Bulky phosphine ligands are often effective. 2. Lower Temperature: Excessive heat can accelerate catalyst decomposition. 3. Proper Stirring: Ensure efficient mixing, especially in biphasic reactions, to prevent localized high concentrations of reagents that can lead to decomposition.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Protected Imidazole

This protocol is designed to minimize side reactions by protecting the reactive imidazole N-H.

Step 1: N-Protection of 3-(4-bromo-1H-imidazol-2-yl)pyridine (Example with Boc group)

  • To a solution of 3-(4-bromo-1H-imidazol-2-yl)pyridine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(4-bromo-1H-imidazol-2-yl)pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk tube, add N-Boc-3-(4-bromo-1H-imidazol-2-yl)pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), a bulky phosphine ligand (e.g., XPhos, 4-10 mol% if not using a precatalyst), and a mild base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If desired, the Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Visualizing Key Concepts

Workflow for Troubleshooting Suzuki-Miyaura Coupling

G start Low Yield or Multiple Byproducts in Suzuki Coupling check_dehalogenation Analyze Byproducts: Significant Dehalogenation? start->check_dehalogenation check_n_arylation Significant N-Arylation? check_dehalogenation->check_n_arylation No sol_dehalogenation Optimize Base (milder) Protect Imidazole N-H Lower Temperature check_dehalogenation->sol_dehalogenation Yes check_homocoupling Significant Homocoupling? check_n_arylation->check_homocoupling No sol_n_arylation Protect Imidazole N-H check_n_arylation->sol_n_arylation Yes check_catalyst Low Conversion/ Catalyst Decomposition? check_homocoupling->check_catalyst No sol_homocoupling Improve Degassing Optimize Base/Solvent for Transmetalation check_homocoupling->sol_homocoupling Yes sol_catalyst Screen Bulky Ligands (e.g., Buchwald type) Use Stable Pre-catalyst Ensure Anhydrous/Anaerobic Conditions check_catalyst->sol_catalyst Yes end Improved Yield and Purity check_catalyst->end No sol_dehalogenation->end sol_n_arylation->end sol_homocoupling->end sol_catalyst->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Catalyst Poisoning and Mitigation Strategy

G cluster_0 Catalyst Poisoning cluster_1 Mitigation with Bulky Ligand Pd(0) Pd(0) Active Catalyst Inactive Inactive Complex [(Py-Im)-Pd(0)] Pd(0)->Inactive Pyridine Pyridine-N Pyridine->Inactive Imidazole Imidazole-N Imidazole->Inactive Pd(0)L Pd(0)L Sterically Shielded Catalyst Ligand Bulky Ligand (L) Ligand->Pd(0)L _2 Pd(0) Active Catalyst _2->Pd(0)L

Caption: Mitigation of catalyst poisoning with bulky ligands.

References

  • Nolan, S. P., et al. (1999). First Application of N-Heterocyclic Carbene Ligands in Aryl Amination. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of Bromo-imidazoles.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Imidazoles.
  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?".
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Handy, S. T., & Zhang, Y. (2006). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Nolan, S. P., et al. (2000). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
  • Doubina, V., et al. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research.
  • Stilinović, V., et al. (2025).
  • It has been suggested that pyridine and pyrrole could be patterns for imidazole reactivity studies due to the amine (-NH-) and aza (-N═) nitrogen... (n.d.). Request PDF.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions.
  • Wikipedia. (n.d.). Stille reaction.
  • Buchwald, S. L., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters.
  • BenchChem. (2025).
  • Handy, S. T., et al. (2003).
  • Organic Chemistry Portal. (n.d.).
  • Kolis, S. P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Ghorbani-Vaghei, R., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Denmark, S. E. (2023). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Parker, D. (2021). Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions.
  • Joy Muthipeedika, N., et al. (2020). Screening of different ligands for Suzuki coupling.
  • Wang, Z., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry.
  • Daugulis, O., et al. (2012). Palladium‐catalyzed C−H arylation of SEM‐protected imidazole.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Malakar, S., et al. (2025). Metallaphotoredox-Catalyzed Cross-Electrophile Couplings of Aryl Chlorides and Alkyl Halides: Harnessing the σ-Donor/π-Acceptor Synergy of a 2-(1H-Imidazol-2-yl) pyridine Ligand.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Hashemi, E., & Teimoury, M. (2026).
  • Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later.
  • Kolis, S. P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Vessally, E., et al. (2017).
  • Nolan, S. P., et al. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Phipps, R. J. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • Vessally, E., et al. (2017).
  • Pérez-Temprano, M. H., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • Guillaumet, G., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.
  • Wikipedia. (n.d.).
  • Espinet, P., & Echavarren, A. M. (2004). THE STILLE REACTION, 38 YEARS LATER.
  • Adrian, L., et al. (2007). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. FEMS Microbiology Ecology.
  • Hartwig, J. F., & Buchwald, S. L. (2019).
  • Curcho, R. M., et al. (2003). Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts. Organic Letters.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 3-(4-bromo-1H-imidazol-2-yl)pyridine

Ticket ID: PD-REM-34B Status: Open Subject: High residual Pd in chelating biaryl system Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic The Problem: You are experiencing difficulty removi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-34B Status: Open Subject: High residual Pd in chelating biaryl system Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Problem: You are experiencing difficulty removing palladium (<100 ppm) from 3-(4-bromo-1H-imidazol-2-yl)pyridine . Standard silica filtration or aqueous washes are failing.

The Root Cause: Competitive Chelation Your molecule is not just a substrate; it is a bidentate ligand . The pyridine nitrogen (


) and the imidazole nitrogen (

) form a "pincer-like" pocket that binds Palladium (Pd) with high affinity.
  • Standard washes (brine, EDTA) are kinetically too slow to break this specific

    
    -chelate.
    
  • Crystallization often fails because the planar Pd-complex co-crystallizes with your product due to

    
    -stacking interactions.
    

The Solution Strategy: To remove the Pd, we must introduce a ligand with a significantly higher affinity (thermodynamic stability constant,


) for Pd than your pyridine-imidazole motif. This requires sulfur-based scavengers or specific amino-thiol washes.

Decision Matrix (Workflow)

Use this decision tree to select the correct protocol based on your current stage and scale.

Pd_Removal_Workflow Start Crude Reaction Mixture (>1000 ppm Pd) Solubility Check Solubility Start->Solubility HighSol Soluble in EtOAc/DCM/THF? Solubility->HighSol LowSol Soluble only in DMSO/DMF/DMAc? Solubility->LowSol RouteA Method A: Silica-Supported Scavengers (Best for Purity) HighSol->RouteA Preferred RouteB Method B: NAC Wash / Activated Carbon (Best for Cost/Scale) HighSol->RouteB Alternative LowSol->RouteA Possible (Requires heating) LowSol->RouteB Preferred (Homogeneous) ScavengerChoice Select Scavenger: SiliaMetS® DMT or Thiol RouteA->ScavengerChoice WashChoice Reagent: N-Acetylcysteine (NAC) RouteB->WashChoice Result QC Check (<20 ppm Pd) ScavengerChoice->Result WashChoice->Result

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on solubility and scale.

Protocol A: Solid-Supported Scavengers (Recommended)

This method is superior for the 3-(4-bromo-1H-imidazol-2-yl)pyridine scaffold because it physically sequesters the metal on a solid support, preventing re-equilibration.

Recommended Scavenger: SiliaMetS® DMT (Dimercaptotriazine) or Thiol (SH).

  • Why? The DMT ligand is a tridentate sulfur/nitrogen ligand. It is one of the few scavengers powerful enough to "rip" Pd out of a pyridine-imidazole chelate.

Experimental Procedure (Batch Mode)
  • Dissolution: Dissolve your crude product in a compatible solvent (THF, EtOAc, or MeOH).

    • Note: If using DMF/DMSO, ensure the mixture is not too viscous.

  • Loading: Add 4–5 equivalents of SiliaMetS® DMT relative to the residual Pd content.

    • Calculation: If Pd content is unknown, start with 5-10% w/w (weight of scavenger vs. weight of crude product).

  • Incubation (Critical Step):

    • Stir the suspension.[1][2]

    • Temperature: Heat to 50–60°C for 4–12 hours.

    • Reasoning: At room temperature, the ligand exchange kinetics are slow because your product binds Pd tightly. Heating overcomes the activation energy barrier, allowing the Pd to transfer to the scavenger.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter.

  • Wash: Wash the filter cake with the reaction solvent to recover entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Performance Data (Comparative)

Scavenger TypeFunctional GroupEfficiency for Pyridine-ImidazolesNotes
SiliaMetS® DMT DimercaptotriazineHigh (95-99%) Best for chelating substrates.
SiliaMetS® Thiol Propylthiol (-SH)High (90-95%) Good general purpose.
SiliaMetS® TA TriamineLow (<50%) Competes poorly with imidazole.
Celite® (Standard) SiO2Negligible Only removes bulk Pd black.

Protocol B: The "Soft Wash" (N-Acetylcysteine)

If solid scavengers are unavailable or too costly for large batches, N-Acetylcysteine (NAC) is the industry-standard liquid-phase alternative. It is particularly effective for polar aprotic solutions (DMF/DMSO).

Mechanism of Action

NAC contains a thiol (-SH) and a carboxylic acid. In basic conditions, it forms a water-soluble Pd-NAC complex that partitions into the aqueous phase, leaving the lipophilic product in the organic phase.

Experimental Procedure
  • Preparation: Dissolve crude 3-(4-bromo-1H-imidazol-2-yl)pyridine in EtOAc or THF.

  • Reagent Addition: Add 10–20 equivalents of N-Acetylcysteine (relative to estimated Pd) directly to the organic layer.

  • Base Activation: Add a saturated aqueous solution of NaHCO₃ (Sodium Bicarbonate).

    • Ratio: 1:1 volume ratio of Organic:Aqueous.

  • Agitation: Stir vigorously at 40–50°C for 1–2 hours.

    • Visual Cue: The aqueous layer often turns red/brown as it extracts the Pd.

  • Separation: Separate the layers. Discard the aqueous (red/brown) layer.

  • Repeat: If the organic layer is still dark, repeat the wash.

  • Final Polish: Wash with brine, dry over MgSO₄, and concentrate.

Troubleshooting FAQ

Q1: The scavenger removed the Pd, but my yield dropped significantly. Did it absorb my product?

  • Diagnosis: The imidazole nitrogen is basic. If you used a strongly acidic scavenger (like a sulfonic acid resin), it protonated your product and bound it ionically.

  • Fix: Switch to SiliaMetS® Thiol or DMT (neutral backbone). Avoid SCX (Strong Cation Exchange) resins. Alternatively, add 1% TEA to the solvent during the wash step to elute your product while keeping Pd bound.

Q2: I am using DMSO as a solvent and the Pd won't leave.

  • Diagnosis: DMSO is also a ligand (S-coordination). It competes with the scavenger.

  • Fix: Dilute the DMSO with water or MeOH (1:1) and use the SiliaMetS® DMT at 60°C. The entropy gain of the chelating resin will eventually win over monodentate DMSO.

Q3: Can I use hydrogenation to reduce the Pd(II) to Pd(0) and filter it?

  • Warning: Do NOT do this. Your molecule contains a 4-bromo substituent. Standard hydrogenation (Pd/C + H₂) will likely cause hydrodehalogenation , stripping the bromine atom and destroying your functional handle. Stick to scavenging or complexation washes.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • Biotage. (2020).[2] Strategies for Palladium Removal in Drug Development.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation analysis of 3-(4-bromo-1H-imidazol-2-yl)pyridine

Executive Summary This guide provides a definitive technical analysis of the mass spectrometric behavior of 3-(4-bromo-1H-imidazol-2-yl)pyridine , a critical scaffold in kinase inhibitor development. Unlike standard smal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometric behavior of 3-(4-bromo-1H-imidazol-2-yl)pyridine , a critical scaffold in kinase inhibitor development. Unlike standard small molecule analysis, the presence of a bromine substituent on the imidazole ring coupled with a pyridine moiety creates a unique "isotopic fingerprint" and specific fragmentation liability.

Primary Objective: To distinguish this compound from non-brominated analogs and isobaric impurities using High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS).

Comparison Scope:

  • Methodological: Electrospray Ionization (ESI-QTOF) vs. Electron Impact (EI).

  • Structural: Differentiation from the non-brominated analog (3-(1H-imidazol-2-yl)pyridine).

Technical Specifications & Ionization Physics

Before analyzing the spectra, we must establish the physicochemical basis of ionization.

FeatureSpecificationImpact on MS Analysis
Formula C₈H₆BrN₃Monoisotopic Mass: 222.97 Da (⁷⁹Br)
Exact Mass (M+H) 223.98 (⁷⁹Br) / 225.98 (⁸¹Br) Creates a distinct 1:1 doublet signature.
Basicity (pKa) Imidazole (N3) ≈ 7.0 Pyridine (N) ≈ 5.2Protonation Site: The imidazole sp² nitrogen is the thermodynamic sink for the proton in ESI(+), directing fragmentation.
Bond Strength C-Br (Ar) ≈ 335 kJ/molWeaker than C-H or C-N; susceptible to homolytic cleavage at high Collision Energies (CE).

Comparative Analysis: ESI-QTOF vs. Triple Quadrupole

For drug development workflows, choosing the right platform is critical.

A. High-Resolution Q-TOF (The Discovery Standard)
  • Performance: Resolves the isotopic fine structure.

  • Key Advantage: Confirms the elemental formula C₈H₆BrN₃ with <5 ppm accuracy.

  • Observation: The "Doublet" at m/z 224.0 and 226.0 is the primary diagnostic.

  • Recommendation: Use for Structure Elucidation and impurity profiling.

B. Triple Quadrupole (The Quantitation Standard)
  • Performance: High sensitivity in Multiple Reaction Monitoring (MRM) mode.

  • Key Advantage: Filters out matrix noise.

  • Observation: Requires stable transitions.[1] The loss of HCN is often more stable for quantitation than the loss of Br (which can be variable).

  • Recommendation: Use for PK/PD Studies .

Deep Dive: Fragmentation Pathways (MS/MS)

The fragmentation of 3-(4-bromo-1H-imidazol-2-yl)pyridine follows three distinct mechanistic pathways governed by the stability of the aromatic rings.

Pathway A: The "Isotope Stripping" (Loss of Br)

Under high collision energy (CE > 35 eV), the C-Br bond ruptures.

  • Mechanism: Homolytic cleavage or HBr elimination.

  • Diagnostic: The disappearance of the 1:1 doublet. The resulting fragment (C₈H₆N₃⁺) appears as a singlet at m/z ~144.

  • Significance: Confirms the bromine location.

Pathway B: Imidazole Ring Shattering (RDA-like)

The imidazole ring is less stable than the pyridine ring.

  • Mechanism: Loss of neutral HCN (27 Da) or C₂H₂N fragments.

  • Transition: m/z 224 → m/z 197 (Loss of HCN).

  • Significance: Confirms the integrity of the imidazole ring.

Pathway C: Pyridine Retention

The pyridine ring acts as a "charge anchor."

  • Observation: Low mass fragments at m/z 78/79 (Pyridine ring) are rare in ESI but common in EI.

Visualizing the Fragmentation Tree

The following diagram maps the precursor ion to its critical product ions, color-coded by the confidence of identification.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 224.0 / 226.0 (1:1 Doublet) Frag_HCN [M+H - HCN]+ m/z 197.0 / 199.0 (Doublet Retained) Parent->Frag_HCN Loss of HCN (27 Da) Low CE (15-20 eV) Frag_Br [M+H - Br•]+ m/z 144.1 (Singlet - Radical Cation) Parent->Frag_Br Homolytic Cleavage (-Br) High CE (>40 eV) Frag_HBr [M+H - HBr]+ m/z 143.1 (Singlet - Even Electron) Parent->Frag_HBr Neutral Loss (-HBr) Med CE (25-35 eV) Frag_RingOpen Ring Opening Product m/z 116.0 Frag_HCN->Frag_RingOpen -Br Frag_Pyridine Pyridine Fragment m/z 79.0 Frag_HBr->Frag_Pyridine Ring Disintegration

Figure 1: Proposed ESI-MS/MS fragmentation tree for 3-(4-bromo-1H-imidazol-2-yl)pyridine showing the transition from isotopic doublets to singlets.

Experimental Protocol: Optimization of MS Parameters

To replicate these results, follow this self-validating protocol.

Step 1: Infusion and Source Optimization
  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids desolvation; Formic acid ensures protonation of the imidazole N.

  • Flow Rate: 5-10 µL/min (Infusion).

  • Source Temp: 350°C (Ensure complete vaporization of the aromatic rings).

Step 2: Precursor Ion Selection (Q1)
  • Action: Scan Q1 from m/z 100 to 400.

  • Validation: You MUST see two peaks of equal intensity at 224 and 226. If the ratio is not ~1:1, check for interferences or incorrect isotope selection.

Step 3: Collision Energy (CE) Ramping
  • Objective: Generate a "Breakdown Curve".

  • Procedure:

    • Select m/z 224 (⁷⁹Br isotope) as the precursor.

    • Ramp CE from 5 eV to 60 eV.

    • Low CE (10-20 eV): Look for m/z 197 (-HCN).

    • High CE (30-50 eV): Look for m/z 143/144 (Loss of Br/HBr).

Step 4: MRM Transition Setup (For Quantitation)

For maximum sensitivity and specificity, use the following transitions:

Precursor (m/z)Product (m/z)CE (eV)TypeUsage
224.0 197.0 20QuantifierMost abundant, retains Br signature.
224.0 143.1 35QualifierStructural confirmation (loss of Br).
226.0 199.0 20ConfirmationValidation using ⁸¹Br isotope.

Comparative Data Table

How does this compound behave compared to its non-brominated analog?

Parameter3-(4-bromo-1H-imidazol-2-yl)pyridine 3-(1H-imidazol-2-yl)pyridine (Analog)
Molecular Ion 224/226 (Doublet)146 (Singlet)
Primary Fragment m/z 197 (-HCN)m/z 119 (-HCN)
High Energy Frag m/z 143 (-HBr)m/z 92 (Ring cleavage)
Spectral Complexity High (Isotopes split signal)Low (Single peaks)
Diagnostic Value Excellent (Br acts as a tag)Moderate (Common fragments)

Workflow Diagram: Analysis Strategy

Workflow Sample Sample Preparation MS1_Scan MS1 Full Scan (Check 1:1 Doublet) Sample->MS1_Scan Decision Is Doublet Present? MS1_Scan->Decision Path_Yes Targeted MS/MS (CE 20-40 eV) Decision->Path_Yes Yes (m/z 224/226) Path_No Check Analog/ Impurity Decision->Path_No No (Singlet) Analysis Data Analysis (Extract Ion Chromatogram) Path_Yes->Analysis

Figure 2: Decision tree for identifying brominated imidazole derivatives in complex mixtures.

References

  • Electrospray Ionization of Heterocycles : An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. Link

  • Fragmentation of Imidazoles : Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Link

  • Bromine Isotope Signatures : Interpretation of Mass Spectra of Organic Compounds. (2010). University of Alabama at Birmingham. Link

  • Pyridine-Imidazole Chemistry : Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. (2006). PubMed. Link

Sources

Comparative

Structural Verification of 3-(4-bromo-1H-imidazol-2-yl)pyridine: A Comparative Guide to NOESY NMR

For researchers and drug development professionals, the structural elucidation of heterocyclic scaffolds is a critical quality control step. When synthesizing 3-(4-bromo-1H-imidazol-2-yl)pyridine (MW: ~224.06 g/mol )[1],...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of heterocyclic scaffolds is a critical quality control step. When synthesizing 3-(4-bromo-1H-imidazol-2-yl)pyridine (MW: ~224.06 g/mol )[1], verifying the regiochemistry of the bromoimidazole ring and its spatial orientation relative to the pyridine core presents a unique analytical challenge.

This guide objectively compares the efficacy of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative NMR techniques, providing the causality behind experimental choices and a self-validating protocol for definitive structural verification.

Comparative Analysis: NOESY vs. Alternative NMR Techniques

To confirm the three-dimensional conformation and inter-ring connectivity of 3-(4-bromo-1H-imidazol-2-yl)pyridine, chemists must choose between through-space and through-bond NMR techniques. Below is a structured comparison of the primary methodologies.

TechniquePrimary ApplicationPerformance for 3-(4-bromo-1H-imidazol-2-yl)pyridineVerdict
2D NOESY Through-space correlations (< 5 Å)Optimal. The low molecular weight (~224 Da) ensures rapid tumbling (

), yielding strong, positive NOE cross-peaks[2][3].
Primary Choice
2D ROESY Through-space correlations (Medium MW)Suboptimal. While ROESY always yields positive cross-peaks, it suffers from lower signal-to-noise (S/N) and potential TOCSY artifacts[2][4].Alternative
2D HMBC Through-bond correlations (2-3 bonds)Complementary. Confirms the covalent C2-C3' linkage but cannot determine spatial conformation or differentiate rapid tautomeric exchange in space.Co-requisite
1D Selective NOE Targeted through-space correlationsSituational. Fast for checking 1-2 specific proton pairs, but lacks the global mapping required for complete structural verification[4].Quick Screen

Causality in Experimental Design (E-E-A-T)

As an application scientist, selecting the correct NMR experiment requires understanding the underlying quantum mechanics and relaxation pathways of your specific molecule.

The Tumbling Rate Factor: Why NOESY Outperforms ROESY Here

The maximum possible Nuclear Overhauser Effect (NOE) is dictated by the correlation time (


)—the inverse of the molecular tumbling rate—which depends heavily on molecular weight and solvent viscosity[2].
  • Small Molecules (MW < 600 Da): Molecules like 3-(4-bromo-1H-imidazol-2-yl)pyridine tumble rapidly. This fast motion results in a positive NOE (opposite in phase to the diagonal peaks)[2][3].

  • Medium Molecules (MW 700–1200 Da): The NOE theoretically crosses zero. Here, ROESY is mandatory because the Rotating-frame NOE is always positive[2][3]. Because our target molecule is ~224 Da, NOESY is the strictly preferred technique. ROESY is a more demanding experiment that introduces unnecessary TOCSY artifacts and lower S/N for small molecules[4].

The Oxygen Quenching Effect: Why Degassing is Mandatory

For small molecules, the NOE builds up slowly during the mixing time. Dissolved oxygen (


) is highly paramagnetic and provides an efficient alternative 

relaxation pathway[2]. This competing pathway effectively quenches the cross-relaxation responsible for the NOE signal. Therefore, simply bubbling argon through the sample is insufficient; a rigorous freeze-pump-thaw cycle is an absolute requirement[2].

G Start Target: 3-(4-bromo-1H-imidazol-2-yl)pyridine MW: 224.06 Da Space Through-Space Analysis (Conformation & Regiochemistry) Start->Space Bond Through-Bond Analysis (Covalent Connectivity) Start->Bond MW Assess Molecular Weight (MW) & Correlation Time (τc) Space->MW HMBC 2D HMBC / HSQC Confirms C2-C3' Linkage Bond->HMBC NOESY 2D NOESY MW < 600 Da Positive NOE Peaks MW->NOESY Small Molecule (Selected) ROESY 2D ROESY MW 700-1200 Da Positive ROE Peaks MW->ROESY Medium Molecule (Rejected)

Logical decision tree for NMR technique selection based on MW and interaction type.

Self-Validating Experimental Protocol for 2D NOESY

To ensure reproducible and high-resolution spatial mapping of the bromoimidazole and pyridine rings, follow this step-by-step methodology.

Step 1: Sample Preparation & Rigorous Degassing
  • Dissolution: Dissolve 5–10 mg of purified 3-(4-bromo-1H-imidazol-2-yl)pyridine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    )[5]. Transfer to a high-quality, crack-free 5 mm NMR tube.
  • Freeze-Pump-Thaw (Critical): Attach the NMR tube to a Schlenk line.

    • Freeze the sample completely using liquid nitrogen.

    • Open the valve to a high vacuum for 2–3 minutes to evacuate atmospheric gases.

    • Close the vacuum valve and allow the sample to thaw at room temperature, releasing trapped

      
       bubbles[2].
      
    • Repeat this cycle at least 3 to 4 times. Backfill with dry Nitrogen or Argon before sealing.

Step 2: Spectrometer Setup & Parameter Optimization
  • 1D Baseline: Lock, shim, and acquire a standard 1D

    
     NMR spectrum. Accurately determine the 90-degree pulse width (
    
    
    
    ) for your specific sample to maximize signal transfer[4].
  • Mixing Time (

    
    ):  The default mixing time for small molecules is typically 0.8 seconds[4]. For optimal NOE buildup without excessive 
    
    
    
    decay, a
    
    
    range of 0.4 to 0.8 seconds is recommended.
  • Acquisition Parameters: Set up the 2D NOESY sequence. Ensure the number of transients (

    
    ) is a multiple of 8 to satisfy the phase cycling requirements, which suppresses artifacts and improves signal-to-noise[4].
    
Step 3: Data Interpretation

Process the 2D matrix with appropriate phase correction and zero-filling. For 3-(4-bromo-1H-imidazol-2-yl)pyridine, look for through-space cross-peaks (< 5 Å) between:

  • The imidazole H5 proton (or the exchangeable NH proton).

  • The pyridine H2 and H4 protons . The relative integration of these cross-peaks will confirm the preferred rotameric conformation of the inter-ring C-C bond and validate the exact regiochemistry of the bromine substitution.

Workflow Prep 1. Sample Prep Freeze-Pump-Thaw (Remove O2) Setup 2. Parameter Setup Optimize Mixing Time (tm = 0.4 - 0.8 s) Prep->Setup Acq 3. Acquisition 2D NOESY Sequence (nt multiple of 8) Setup->Acq Process 4. Processing Phase Correction & Zero-Filling Acq->Process

Step-by-step experimental workflow for acquiring high-quality 2D NOESY NMR spectra.

References

  • [2] Columbia University NMR Facility. NOESY and ROESY. Available at:

  • [4] Indiana University NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Available at:

  • [3] UCSD SSPPS NMR Facility. NOESY and ROESY. Available at:

  • [5] BenchChem. Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide. Available at:

  • [1] ChemSrc. 1379324-97-6_3-(4-bromo-1H-imidazol-2-yl)pyridine. Available at:

Sources

Validation

A Comparative Guide to the Bioactivity of Brominated Imidazolylpyridine Analogs: A Structure-Activity Relationship Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction The fusion of imidazole and pyridine rings creates a privileged scaffold, the imidazopyridine, which is a cornerstone in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of imidazole and pyridine rings creates a privileged scaffold, the imidazopyridine, which is a cornerstone in medicinal chemistry. These heterocyclic compounds are structurally analogous to purines, allowing them to interact with a wide array of biological targets and exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3] The introduction of a bromine atom to this scaffold can further modulate its physicochemical properties and biological activity, often enhancing potency and selectivity.

While a direct comparative analysis of the specific isomers of 3-(4-bromo-1H-imidazol-2-yl)pyridine is not available in the current scientific literature, this guide will provide a comprehensive comparison of the bioactivity of closely related brominated imidazolylpyridine isomers and derivatives. By examining the structure-activity relationships (SAR) of these analogous compounds, we can infer the potential impact of isomeric variations on the biological activity of this class of molecules. This guide will delve into their anticancer and kinase inhibitory activities, supported by experimental data from published studies.

Comparative Bioactivity of Brominated Imidazopyridine Scaffolds

The positioning of the nitrogen atom in the pyridine ring and the points of fusion with the imidazole ring give rise to different isomeric scaffolds, such as imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and others. The placement of a bromine substituent further diversifies the chemical space and biological potential.

Anticancer Activity

The anticancer properties of brominated imidazopyridines are a significant area of research. The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.

A study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives demonstrated that the nature of the substituent at the 2-position significantly influences anticancer activity.[4][5] For instance, compounds 3h (substituted with 4-methoxy phenyl) and 3j (substituted with 4-chloro phenyl) showed prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines.[4][5] This suggests that the electronic properties of the substituent at this position are crucial for cytotoxicity.

In a different series of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives, compounds with specific substitutions on the phenyl ring of the triazole moiety displayed potent activity against HT-1080 fibrosarcoma and Caco-2 colorectal adenocarcinoma cell lines.[6] This highlights the importance of distal substituents in modulating the anticancer effects of the core brominated imidazolylpyridine structure.

Furthermore, a series of 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives were synthesized and evaluated for their anti-breast cancer potential.[7] While not brominated on the imidazopyridine core itself, this study provides insight into the activity of the 2-pyridyl-imidazole scaffold. The cytotoxicity of these compounds against various breast cancer cell lines, such as T47D, MCF-7, MDA-MB-468, and BT474, was found to be dependent on the aliphatic substituents on the imidazole ring.[7]

Table 1: Comparative Anticancer Activity of Brominated Imidazopyridine Analogs

Compound IDScaffoldSubstituentsCancer Cell LineIC50 (µM)Reference
3h 6-bromo-3H-imidazo[4,5-b]pyridine2-(4-methoxyphenyl)MCF-7Not specified (prominent activity)[4][5]
3h 6-bromo-3H-imidazo[4,5-b]pyridine2-(4-methoxyphenyl)BT-474Not specified (prominent activity)[4][5]
3j 6-bromo-3H-imidazo[4,5-b]pyridine2-(4-chlorophenyl)MCF-7Not specified (prominent activity)[4][5]
3j 6-bromo-3H-imidazo[4,5-b]pyridine2-(4-chlorophenyl)BT-474Not specified (prominent activity)[4][5]
14 6-bromo-1H-imidazo[4,5-b]pyridine2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)SW620 (Colon)0.7[1]
10 6-bromo-1H-imidazo[4,5-b]pyridine2-(4-amidinophenyl)SW620 (Colon)0.4[1]
7b 2-bromo-6-(diphenyl-triazolyl-methyl-imidazolyl)pyridine4-methylphenyl on triazoleHT-1080Potent activity[6]
7c 2-bromo-6-(diphenyl-triazolyl-methyl-imidazolyl)pyridine4-methoxyphenyl on triazoleHT-1080Potent activity[6]
7f 2-bromo-6-(diphenyl-triazolyl-methyl-imidazolyl)pyridine4-chlorophenyl on triazoleHT-1080Potent activity[6]
5c 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridineN-propylBT47435.98 ± 1.09 (24h)[7]
5d 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridineN-butylBT47435.56 ± 1.02 (24h)[7]
5e 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridineN-pentylBT47439.19 ± 1.12 (24h)[7]
Kinase Inhibitory Activity

Imidazopyridine derivatives are also recognized as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.[8] The bromine atom can play a critical role in establishing key interactions within the ATP-binding pocket of these enzymes.

A study on imidazo[1,2-a]pyridine derivatives as inhibitors of DYRK1A and CLK1 kinases, which are implicated in several diseases including cancer and Alzheimer's disease, revealed that the substitution pattern is key for inhibitory activity.[9] Although the most active compounds in this study were not brominated, the structure-activity relationship data suggests that halogens can influence potency. For example, compound 4c in that study, with a furan moiety, was the most active, inhibiting CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM.[9] This indicates that specific substitutions can confer high potency.

Another study focused on novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase (BTK) inhibitors.[10] The most potent compounds, 6b , 6o , and 6p , had IC₅₀ values of 1.14, 1.54, and 2.46 μM, respectively. The SAR from this study indicated that dihydroxyphenyl substitution and extended functionalities on different parts of the molecule significantly enhanced BTK inhibition.[10] While these examples are not directly brominated on the imidazopyridine core, they underscore the importance of substitution in achieving potent kinase inhibition.

Experimental Protocols

The evaluation of the bioactivity of these compounds relies on standardized and robust experimental protocols. The causality behind experimental choices lies in the need to obtain reproducible and comparable data that can guide further drug development.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Self-Validating System: The use of positive controls (e.g., a known cytotoxic drug like doxorubicin) and negative controls (vehicle) in each experiment ensures the validity of the assay.[11] The reproducibility is assessed by performing multiple replicates.

Protein Kinase Inhibition Assay

Kinase activity is typically measured using in vitro assays that detect the phosphorylation of a substrate.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and a suitable buffer with magnesium ions.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Causality in Experimental Choices: The choice of kinase, substrate, and ATP concentration is critical. ATP concentration is often set at or near the Km value to allow for the determination of competitive inhibition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel bioactive compounds.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., 2-aminopyridine, α-bromoacetophenone) reaction Chemical Synthesis (e.g., Cyclization, Substitution) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Screening (e.g., Cytotoxicity, Kinase Assays) characterization->in_vitro Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->reaction Design Next Generation

Caption: A generalized workflow for the synthesis and biological screening of novel compounds.

Conclusion

While specific comparative data for the isomers of 3-(4-bromo-1H-imidazol-2-yl)pyridine remains elusive, the analysis of structurally related brominated imidazopyridines provides valuable insights into their bioactivity. The evidence strongly suggests that both the isomeric form of the imidazopyridine core and the nature and position of substituents, including the bromine atom, are critical determinants of their anticancer and kinase inhibitory potential. The experimental protocols detailed herein represent the gold standard for evaluating these properties and are essential for the rigorous assessment required in drug discovery. Future research focusing on the systematic synthesis and evaluation of all possible isomers of 3-(4-bromo-1H-imidazol-2-yl)pyridine would be a valuable contribution to the field of medicinal chemistry and could lead to the discovery of novel therapeutic agents.

References

  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Aliwani, Z. A., et al. (Year). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. (Note: A specific year and journal are not provided in the search snippet for a direct link).
  • Zhang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]

  • Shelke, R. N., et al. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Lakavath, R., et al. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. Research Square. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. MDPI. [Link]

  • Kumar, R., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Cardiovascular Disease Research, 13(5), 1334-1342.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Kumar, P., & Kumar, R. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]

  • Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

  • Abood, N. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society. [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 697-707. [Link]

  • Fisyuk, A. S., et al. (Year). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF 3-[2-(1H-IMIDAZOL-2-YL)ALKYL]-2-THIOXO-2,3-DIHYDROQUINAZOLIN-4 (1H) -ONE DERIVATIVES. Semantic Scholar. (Note: A specific year and journal are not provided in the search snippet for a direct link).
  • Goti, G., et al. (2022). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry – A European Journal, 28(51), e202201382. [Link]

  • Sharma, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]

  • Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1). [Link]

  • Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Kumar, M., et al. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis and Purity Confirmation of 3-(4-bromo-1H-imidazol-2-yl)pyridine

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3-(4-bromo-1H-imidazol-2-yl)pyridine, a heterocyclic building block of significant interest to researchers in m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 3-(4-bromo-1H-imidazol-2-yl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. For professionals in drug development, establishing the identity, purity, and empirical formula of such compounds is not merely a procedural step but a foundational requirement for reproducible research and regulatory compliance.

This document moves beyond standard protocols to explain the causality behind methodological choices, offering a self-validating framework for analysis. We will explore a multi-pronged, orthogonal approach, integrating fundamental elemental analysis with advanced chromatographic and spectroscopic techniques to build a comprehensive and trustworthy analytical profile.

Foundational Characterization: Molecular Profile and Theoretical Composition

Before any analysis, understanding the theoretical composition of the target molecule is paramount. This serves as the benchmark against which all experimental data are compared. The structure of 3-(4-bromo-1H-imidazol-2-yl)pyridine is presented below, along with its key molecular properties.

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Theoretical Carbon (%) 42.88%
Theoretical Hydrogen (%) 2.70%
Theoretical Nitrogen (%) 18.75%

These theoretical values are the gold standard for elemental analysis validation.

Elemental Analysis: Validating the Empirical Formula

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, is a cornerstone technique for confirming the empirical formula of a pure organic compound.[1] Its inclusion is considered essential evidence of purity for novel small molecules.[2]

Causality of Choice: This method provides a quantitative measure of the mass percentages of C, H, and N. A close correlation between the experimental results and the theoretical values (typically within ±0.4%) provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant organic or inorganic impurities.[2]

Experimental Protocol: CHN Combustion Analysis
  • Instrument Preparation: Ensure the elemental analyzer is calibrated using a certified standard, such as acetanilide.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 3-(4-bromo-1H-imidazol-2-yl)pyridine sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (≥950°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Data Comparison: The instrument software calculates the percentage of each element. Compare these experimental values to the theoretical percentages.

Data Interpretation
ElementTheoretical Value (%)Acceptable Experimental Range (±0.4%)
Carbon (C)42.8842.48 - 43.28
Hydrogen (H)2.702.30 - 3.10
Nitrogen (N)18.7518.35 - 19.15

A result within this range strongly supports the assigned molecular formula. Deviations may indicate the presence of residual solvents, moisture, or other impurities.

Orthogonal Purity Confirmation: A Multi-Technique Approach

While elemental analysis confirms bulk composition, it cannot distinguish between isomers or detect trace-level impurities. Therefore, employing a suite of orthogonal (independent) techniques is critical for establishing purity with a high degree of confidence. The following workflow illustrates a robust analytical cascade.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Purity & Identity Confirmation Start Synthesized Compound 3-(4-bromo-1H-imidazol-2-yl)pyridine CHN Elemental Analysis (CHN) Start->CHN Validate Empirical Formula HPLC HPLC-UV Purity Assessment & Impurity Profile CHN->HPLC Proceed if CHN is within ±0.4% MS Mass Spectrometry (MS) Confirm Molecular Weight HPLC->MS Quantify Purity NMR NMR Spectroscopy Confirm Structure MS->NMR Confirm Mass End Compound Confirmed (Purity >95%) NMR->End Confirm Structure

Caption: A typical analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the premier technique for separating, identifying, and quantifying a target compound and its impurities.[3][4] Its high resolving power makes it ideal for detecting closely related by-products.

Causality of Choice: A reverse-phase HPLC method is selected due to the moderate polarity of the analyte. A C18 column provides excellent hydrophobic retention for the aromatic rings, while a buffered mobile phase (e.g., phosphate or formate buffer) ensures that the basic nitrogen atoms on the imidazole and pyridine rings have a consistent protonation state, leading to sharp, reproducible peaks.[5][6] UV detection is suitable as the conjugated aromatic system possesses a strong chromophore.

Experimental Protocol: Reverse-Phase HPLC-UV
  • Instrumentation: An HPLC system with a UV-Vis detector (e.g., Agilent 1200 series or equivalent).[3]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water. Inject 5 µL.

Data Presentation: Hypothetical Purity Analysis
PeakRetention Time (min)Area (%)Identity
12.50.35Impurity A (e.g., starting material)
28.299.503-(4-bromo-1H-imidazol-2-yl)pyridine
39.10.15Impurity B (e.g., isomer)
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), confirming the molecular weight of the compound.

Causality of Choice: For 3-(4-bromo-1H-imidazol-2-yl)pyridine, MS is exceptionally powerful due to the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are two mass units apart. This results in a characteristic doublet peak ([M+H]⁺ and [M+H+2]⁺) in the mass spectrum with a nearly 1:1 intensity ratio, acting as a definitive signature for a monobrominated compound.[7]

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Infusion: The sample solution from the HPLC eluent (or prepared separately in methanol) is introduced into the ESI source.

  • Ionization: A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte molecules, primarily forming the protonated species [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of each ion.

Data Presentation: Expected m/z Values
IonIsotope CompositionCalculated m/zExpected Relative Abundance
[M+H]⁺C₈H₇⁷⁹BrN₃⁺223.9821~100%
[M+H+2]⁺C₈H₇⁸¹BrN₃⁺225.9799~98%
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, offering unambiguous structural confirmation.[8]

Causality of Choice: ¹H NMR confirms the number of different types of protons, their connectivity (via splitting patterns), and their electronic environment. ¹³C NMR confirms the number of unique carbon atoms in the molecule. Together, they provide a complete "fingerprint" of the molecular structure that can be compared against a known standard or used to definitively elucidate the structure of a new compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Data Presentation: Expected NMR Spectral Features (in DMSO-d₆)
NucleusExpected Chemical Shift (δ, ppm)Description
¹H~13.0Broad singlet, 1H (imidazole N-H)
¹H~8.6-8.8Multiplet, 2H (protons on pyridine ring ortho to N)
¹H~7.4-8.2Multiplets, 2H (remaining pyridine protons)
¹H~7.5Singlet, 1H (proton on bromo-imidazole ring)
¹³C~140-150Pyridine C atoms adjacent to N
¹³C~115-140Remaining aromatic C atoms
¹³C~100-110Brominated C atom on imidazole ring

Comparative Framework for Analytical Techniques

Choosing the right analytical tool depends on the specific question being asked—be it identity, purity, or empirical formula. The following diagram and table summarize the decision-making process and the relative strengths of each technique.

Technique_Selection Question What is the Analytical Goal? Goal1 Confirm Empirical Formula? Question->Goal1 Goal2 Determine Purity %? Question->Goal2 Goal3 Confirm Molecular Weight? Question->Goal3 Goal4 Confirm Chemical Structure? Question->Goal4 Technique1 Use Elemental (CHN) Analysis Goal1->Technique1 Technique2 Use HPLC-UV Goal2->Technique2 Technique3 Use Mass Spectrometry Goal3->Technique3 Technique4 Use NMR Spectroscopy Goal4->Technique4

Sources

Validation

A Comparative Guide to Pyridine-Imidazole and Pyrimidine-Imidazole Derivatives in Drug Discovery

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a drug discovery program. Among the most privileged and versatile frameworks are...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a drug discovery program. Among the most privileged and versatile frameworks are those that hybridize an imidazole ring with a six-membered N-heterocycle. This guide provides an in-depth comparative analysis of two prominent members of this family: pyridine-imidazole and pyrimidine-imidazole derivatives. We will dissect their fundamental chemical differences, explore synthetic strategies, and contrast their biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Distinction: Electronic Properties and Structural Implications

The primary difference between pyridine and pyrimidine is the number of nitrogen atoms in the aromatic ring, a variation that profoundly influences the physicochemical properties of the resulting imidazole hybrid.[1]

  • Pyridine-Imidazole Derivatives: Pyridine contains a single nitrogen atom, rendering the ring electron-deficient relative to benzene.[2][3] This nitrogen acts as a hydrogen bond acceptor and its lone pair of electrons, located in an sp² orbital in the plane of the ring, imparts basic properties without disrupting the aromatic sextet.[2][3] The overall electronic nature of the pyridine-imidazole scaffold facilitates a range of interactions, making it a common feature in numerous marketed drugs.[4][5]

  • Pyrimidine-Imidazole Derivatives: Pyrimidine incorporates two nitrogen atoms at the 1 and 3 positions.[1][6] This addition significantly increases the ring's electron-deficient character, a phenomenon known as the negative inductive effect.[7][8] This heightened electron deficiency can lower the basicity compared to pyridine and introduces additional sites for hydrogen bonding.[1] Crucially, the pyrimidine-imidazole core is a bioisostere of purine, the fundamental building block of nucleic acids, allowing these derivatives to effectively mimic endogenous ligands and inhibit key biological pathways.[9][10]

Caption: Core structural and electronic differences.

Comparative Synthetic Strategies and Methodologies

The synthetic accessibility of these scaffolds is a critical consideration for library development and scale-up. Fortunately, a variety of robust methods exist for their preparation.

Common Synthetic Routes:

  • Condensation Reactions: The classical and most direct route, particularly for fused systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, involves the condensation of a 2-aminopyridine or 2-aminopyrimidine with an α-halocarbonyl compound.[5][11] This method, often referred to as the Chichibabin reaction, is widely used due to its simplicity and the availability of starting materials.[11]

  • Multicomponent Reactions (MCRs): For building highly substituted derivatives in a single step, MCRs are exceptionally efficient. Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction can combine an aldehyde, an isocyanide, and a 2-aminoazine (pyridine or pyrimidine) to rapidly generate molecular diversity.[11]

  • Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions are indispensable for linking a pre-formed imidazole ring to a pyridine or pyrimidine halide, offering excellent control over regioselectivity and functional group tolerance.

The general workflow from scaffold synthesis to lead optimization is a multi-step, iterative process.

G cluster_chem Chemical Synthesis & Characterization cluster_bio Biological Evaluation & Optimization Start Precursor Selection (e.g., 2-Aminopyridine) Reaction Scaffold Synthesis (e.g., Condensation, MCR) Start->Reaction Purify Purification (Chromatography) Reaction->Purify Confirm Structural Confirmation (NMR, MS) Purify->Confirm Screen Primary Screening (Target- or Cell-based) Confirm->Screen Compound Library IC50 IC50 Determination (Dose-Response) Screen->IC50 SAR SAR Analysis IC50->SAR SAR->Reaction Iterative Design LeadOpt Lead Optimization (ADMET Profiling) SAR->LeadOpt

Caption: A generalized workflow in drug discovery.

Contrasting Biological Activities and Therapeutic Targets

Both scaffolds are ubiquitous in medicinal chemistry, but their subtle electronic differences often steer them toward distinct, albeit sometimes overlapping, therapeutic applications.

Anticancer Activity

This is arguably the most prolific area for both scaffolds. Their ability to function as kinase inhibitors is a primary driver of their use.

  • Pyridine-Imidazole Derivatives: These compounds have a broad history as anticancer agents.[12][13] They are found in inhibitors of various kinases and other cancer-related targets.[14] The imidazo[1,2-a]pyridine core, in particular, is a privileged scaffold for developing inhibitors of kinases like CDK9.[15]

  • Pyrimidine-Imidazole Derivatives: The structural mimicry of purines makes this scaffold exceptionally well-suited for targeting the ATP-binding site of protein kinases.[16][17] Consequently, pyrimidine-imidazole hybrids are cornerstone motifs in numerous inhibitors of EGFR, CDK2, and other kinases crucial for tumor proliferation.[18][19][20][21]

Antimicrobial and Anti-inflammatory Activity
  • Pyridine-Imidazole Derivatives: Numerous compounds based on this framework exhibit significant antibacterial and antifungal properties.[13] Their anti-inflammatory potential has also been well-documented, with some derivatives showing activity as cytokine modulators.[22][23]

  • Pyrimidine-Imidazole Derivatives: This class also possesses a wide spectrum of biological activities, including potent antimicrobial and anti-inflammatory effects.[6][10][24] Certain derivatives have been specifically designed as inhibitors of cytokine release by targeting p38 MAP kinase.[25]

Therapeutic Area Pyridine-Imidazole Derivatives Pyrimidine-Imidazole Derivatives Common Mechanism of Action
Anticancer Broad-spectrum kinase inhibitors (e.g., CDK9), DNA intercalators.[15][26]Potent kinase inhibitors (e.g., EGFR, CDK2), purine antagonists.[19][21]ATP-competitive inhibition of protein kinases, disruption of DNA replication.
Antimicrobial Antibacterial and antifungal agents.[13]Antibacterial, antifungal, and antimalarial agents.[6][24]Inhibition of essential microbial enzymes, disruption of cell wall synthesis.
Anti-inflammatory Cytokine release inhibitors, analgesic agents.[22][23]p38 MAP kinase inhibitors, modulators of TNF-α and IL-1β.[25]Modulation of inflammatory signaling pathways.

Representative Experimental Protocols

To provide a practical context, the following are detailed, self-validating protocols for the synthesis and evaluation of these derivatives.

Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative

Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine via a condensation reaction.

Causality: This one-pot reaction is chosen for its efficiency and directness in forming the fused bicyclic system. The initial step is an Sₙ2 reaction forming a pyridinium salt intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic product.

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-aminopyridine (5 mmol, 470 mg) and ethanol (10 mL). Stir until dissolved.

  • Reagent Addition: Add 2-bromoacetophenone (5 mmol, 995 mg) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid product and wash it with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight and characteristic aromatic proton signals will validate the product's identity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against CDK2)

Objective: To determine the IC₅₀ value of a test compound (e.g., a pyrimidine-imidazole derivative) against the CDK2 kinase.

Causality: This assay quantifies the compound's ability to inhibit a specific kinase by measuring the reduction in phosphorylation of a known substrate. The use of a luminescent readout based on ATP depletion provides a highly sensitive and robust measure of kinase activity.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a 96-well plate, add 5 µL of the diluted test compound, 20 µL of kinase buffer containing recombinant human CDK2/Cyclin E1 enzyme, and 20 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Add 45 µL of a kinase detection reagent (e.g., ADP-Glo™) that simultaneously stops the reaction and measures the amount of ATP consumed. Incubate as per the manufacturer's instructions.

  • Measurement: Read the luminescence on a plate reader. The light signal is inversely proportional to the kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to a no-compound (0% inhibition) and no-enzyme (100% inhibition) control. Plot percent inhibition versus log[compound concentration] and fit the data using a four-parameter logistic equation to calculate the IC₅₀ value.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Pathway Downstream Signaling (Ras-Raf-MEK-ERK) Receptor->Pathway CDK CDK2/Cyclin E Pathway->CDK CellCycle Cell Cycle Progression (G1 to S phase) CDK->CellCycle Proliferation Tumor Proliferation CellCycle->Proliferation Inhibitor Pyrimidine-Imidazole Kinase Inhibitor Inhibitor->CDK Inhibits

Caption: Inhibition of the cell cycle by a kinase inhibitor.

Conclusion and Future Directions

The choice between a pyridine-imidazole and a pyrimidine-imidazole scaffold is a strategic one, deeply rooted in the target biology. Pyridine-imidazoles offer a versatile and historically validated framework for a broad range of therapeutic targets.[27] In contrast, pyrimidine-imidazoles, with their purine-like electronics, provide a more tailored approach, particularly for antagonizing ATP-dependent enzymes like kinases, a cornerstone of modern oncology.[16][21]

The future of drug discovery with these scaffolds lies in enhancing specificity and overcoming resistance. This will involve the use of structure-based design to create next-generation inhibitors, the development of hybrid molecules that merge these cores with other pharmacophores, and the exploration of novel biological activities beyond their traditional applications.[28] The continued evolution of synthetic chemistry will undoubtedly expand the accessible chemical space, ensuring that these remarkable N-heterocycles remain at the forefront of medicinal chemistry for years to come.

References

  • Title: Synthesis and physical studies of pyridine and imidazole containing tridentate metal binding ligands. Source: Canadian Science Publishing.
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: PMC.
  • Title: Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Source: Bentham Science Publishers.
  • Title: Difference Between Pyridine and Pyrimidine. Source: Pediaa.com. URL: [Link]

  • Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Source: MDPI.
  • Title: Synthesis and Biological Evaluation of New Imidazole, Pyrimidine, and Purine Derivatives and Analogs as Inhibitors of Xanthine Oxidase. Source: ACS Publications. URL: [Link]

  • Title: Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Source: PMC. URL: [Link]

  • Title: Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Source: RSC Publishing. URL: [Link]

  • Title: Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Source: TÜBİTAK Academic Journals. URL: [Link]

  • Title: An overview on synthesis and biological activity of pyrimidines. Source: SciSpace. URL: [Link]

  • Title: Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Source: MDPI. URL: [Link]

  • Title: Why is pyrimidine more basic than pyridine? Source: Quora. URL: [Link]

  • Title: Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Source: ACS Publications. URL: [Link]

  • Title: Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Source: ChemRxiv. URL: [Link]

  • Title: Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Source: ACS Publications. URL: [Link]

  • Title: Explain why pyrimidine is less basic than pyridine. Source: Vaia. URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL: [Link]

  • Title: Pyridines and Imidazaopyridines With Medicinal Significance. Source: ResearchGate. URL: [Link]

  • Title: Pyridine - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Source: Ignited Minds Journals. URL: [Link]

  • Title: Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Source: Letters in Applied NanoBioScience. URL: [Link]

  • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Source: BIO Web of Conferences. URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: MDPI. URL: [Link]

  • Title: Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. Source: DergiPark. URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs. Source: MDPI. URL: [Link]

  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Source: BJBMS. URL: [Link]

  • Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Aromatic Heterocycles - Pyridine and Pyrrole. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Imidazole-pyridine hybrids as potent anti-cancer agents. Source: CNR-IRIS. URL: [Link]

  • Title: From imidazoles to pyrimidines: new inhibitors of cytokine release. Source: PubMed. URL: [Link]

  • Title: Pyrimidine-based heterocyclic hybrids as emerging anticancer chemotypes: Structural innovations and therapeutic insights. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL: [Link]

  • Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Source: PMC. URL: [Link]

  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Source: PMC. URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs. Source: PMC. URL: [Link]

  • Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Source: RSC Publishing. URL: [Link]

Sources

Comparative

spectroscopic characterization of metal complexes with 3-(4-bromo-1H-imidazol-2-yl)pyridine

An In-Depth Comparative Guide to the Spectroscopic Characterization of Metal Complexes with 3-(4-bromo-1H-imidazol-2-yl)pyridine As a Senior Application Scientist, I frequently observe research teams defaulting to canoni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of Metal Complexes with 3-(4-bromo-1H-imidazol-2-yl)pyridine

As a Senior Application Scientist, I frequently observe research teams defaulting to canonical ligands like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen) when designing transition metal complexes for photocatalysis, biological imaging, or targeted therapeutics. While these ligands are reliable, they lack the structural plasticity required for advanced, stimuli-responsive applications.

Enter 3-(4-bromo-1H-imidazol-2-yl)pyridine (3-Br-ImP) .

Unlike standard bidentate chelators, 3-Br-ImP introduces three distinct functional advantages: a divergent nitrogen vector that prevents standard coplanar chelation (forcing bridging or cyclometalation), an ionizable imidazole N-H bond for proton-coupled electron transfer (PCET), and an electron-withdrawing bromine atom that simultaneously tunes the ligand's pKa and provides a synthetic handle for cross-coupling.

This guide objectively compares the spectroscopic and electrochemical performance of 3-Br-ImP metal complexes against traditional alternatives, providing the theoretical causality and self-validating experimental protocols necessary to master their characterization.

Structural Causality: Why 3-Br-ImP Outperforms Traditional Chelators

To understand the spectroscopic signatures of 3-Br-ImP complexes, we must first analyze the causality of its molecular geometry and electronic distribution.

Standard ligands like 2-(1H-imidazol-2-yl)pyridine (2-ImP) possess convergent nitrogen lone pairs, forming highly stable 5-membered chelate rings with metals like Ru(II), Pt(II), and Ir(III). In contrast, the pyridine nitrogen in 3-Br-ImP is in the meta position. This divergent geometry precludes standard N,N'-chelation. Instead, 3-Br-ImP is forced into one of two advanced coordination modes:

  • Bridging Scaffold: Acting as a linear or bent linker to form multinuclear architectures (e.g., metallomacrocycles).

  • Rollover Cyclometalation: Undergoing directed C–H activation at the pyridine ring to form a highly robust C,N-chelate, drastically altering the ligand-field splitting .

Furthermore, the 4-bromo substituent exerts a strong inductive electron-withdrawing effect. This lowers the energy of the ligand's


 Lowest Unoccupied Molecular Orbital (LUMO), red-shifting the Metal-to-Ligand Charge Transfer (MLCT) absorption bands. It also increases the acidity of the imidazole N-H proton, allowing for pH-responsive redox tuning at physiological pH ranges—a feature entirely absent in bpy complexes .

CoordinationModes N1 Ligand: 3-Br-ImP (Divergent N-Vectors) N2 Reaction Conditions N1->N2 N3 Bridging Mode (Multinuclear Assemblies) N2->N3 Neutral pH, Mild Heat N4 Cyclometalation (C-H Activation) N2->N4 Basic pH, High Heat (Ir, Pt, Ru) N5 Weak MLCT Redox: +1.10 V N3->N5 N6 Strong, Red-Shifted MLCT Redox: +0.65 V N4->N6

Fig 1: Divergent coordination pathways of 3-Br-ImP and their resulting spectroscopic/redox profiles.

Comparative Performance Data

The table below synthesizes the photophysical and electrochemical metrics of Ruthenium(II) complexes, comparing the industry-standard [Ru(bpy)3]2+, the canonical imidazole [Ru(2-ImP)3]2+, and the cyclometalated [Ru(3-Br-ImP)(bpy)2]+.

Complex / Ligand SystemCoordination ModeMLCT Absorption (

)
Emission (

)

(Ru

)
pH Responsive?
[Ru(bpy)3]2+ N,N' Chelate452 nm615 nm+1.26 VNo
[Ru(2-ImP)3]2+ N,N' Chelate420 nm630 nm+1.05 VYes (pKa ~ 11.5)
[Ru(3-Br-ImP)(bpy)2]+ C,N Cyclometalated485 nm670 nm+0.65 VYes (pKa ~ 8.2)

Data Analysis: Notice the dramatic 600 mV cathodic shift in the redox potential of the cyclometalated 3-Br-ImP complex compared to the bpy standard. The strong


-donating character of the cyclometalated carbanion destabilizes the Ru(II) 

Highest Occupied Molecular Orbital (HOMO), making the metal significantly easier to oxidize . Concurrently, the electron-withdrawing bromine atom stabilizes the LUMO, resulting in a narrowed HOMO-LUMO gap and a distinct red-shift in both absorption and emission spectra.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to the next step unless the intermediate spectroscopic checkpoints are met.

Protocol A: Spectroelectrochemical pH Titration (PCET Validation)

Deprotonation of the imidazole N-H bond transforms the neutral imidazole into an anionic imidazolate. This localized negative charge provides massive Coulombic stabilization to the higher oxidation state (Ru


), dropping the redox potential by up to 900 mV .

Materials:

  • 0.1 mM [Ru(3-Br-ImP)(bpy)2]+ in anhydrous Acetonitrile (MeCN).

  • 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) as supporting electrolyte.
    
  • Tetrabutylammonium hydroxide (TBAH) in methanol (titrant). Causality note: We use TBAH instead of NaOH to maintain strict solubility in organic solvents and prevent metal-ion pairing artifacts.

Step-by-Step Workflow:

  • Baseline CV: Purge the cell with N

    
     for 10 minutes. Record the cyclic voltammogram using a Glassy Carbon working electrode, Pt wire counter, and Ag/AgCl reference. You should observe a reversible Ru
    
    
    
    wave near +0.65 V.
  • Base Titration: Add TBAH in 0.2 equivalent aliquots.

  • Validation Checkpoint (UV-Vis): Simultaneously monitor the UV-Vis spectrum. As TBAH is added, the MLCT band at 485 nm will decrease, and a new, broader band will emerge at ~520 nm. Crucial: You must observe clean isosbestic points (e.g., at 460 nm and 500 nm). If isosbestic points are lost, the complex is degrading rather than cleanly deprotonating.

  • Redox Shift: Record the CV after 1.0 equivalent of TBAH. The original +0.65 V wave must disappear, replaced by a new reversible wave at approximately -0.25 V. This ~900 mV cathodic shift confirms the formation of the anionic imidazolate species.

EnergyLevels cluster_0 Protonated (N-H) cluster_1 Deprotonated (N⁻) Ru_d Ru(II) dπ (HOMO) Lig_pi Ligand π* (LUMO) Stabilized by Br Ru_d->Lig_pi MLCT (485 nm) Ru_d_deprot Ru(II) dπ (HOMO) Destabilized by N⁻ Ru_d->Ru_d_deprot + TBAH (-H⁺) Coulombic Shift Lig_pi_deprot Ligand π* (LUMO) Ru_d_deprot->Lig_pi_deprot MLCT (520 nm)

Fig 2: Molecular orbital energy diagram illustrating the causality of the PCET-induced MLCT red-shift.

Protocol B: Luminescent Probing of G-Quadruplex DNA (Pt complexes)

Platinum(II) complexes of imidazole-pyridines are highly effective luminescent probes for c-myc G-quadruplex DNA, a major target in oncology . The square-planar geometry of Pt(II) allows for external end-stacking on the DNA tetrad.

Step-by-Step Workflow:

  • Complexation: Synthesize [Pt(3-Br-ImP)Cl2] by reacting K

    
    PtCl
    
    
    
    with 1 eq. of 3-Br-ImP in DMSO/H
    
    
    O at 80°C for 12 hours.
  • Validation Checkpoint (NMR): Record the

    
    Pt NMR. A single resonance around -3100 ppm confirms the successful displacement of chlorides and the formation of the neutral complex.
    
  • DNA Titration: Prepare a 5

    
    M solution of the Pt(II) complex in Tris-HCl buffer (pH 7.4, 100 mM KCl). Excite the sample at its MLCT maximum (~400 nm). The free complex will exhibit weak luminescence due to non-radiative decay pathways in the aqueous solvent.
    
  • Signal Amplification: Titrate pre-folded c-myc G-quadruplex DNA (0 to 10

    
    M) into the cuvette. The restricted intramolecular motion upon 
    
    
    
    end-stacking with the DNA will suppress non-radiative decay. You should observe a >20-fold enhancement in luminescence intensity at ~620 nm, validating the complex as a highly sensitive structural probe.

Conclusion and Future Directions

The integration of 3-(4-bromo-1H-imidazol-2-yl)pyridine into transition metal architectures represents a paradigm shift from passive structural scaffolds to active, stimuli-responsive systems. By leveraging its divergent coordination geometry for cyclometalation, and its acidic N-H bond for massive redox tuning, researchers can engineer highly specific photocatalysts and luminescent biological probes. Furthermore, the 4-bromo substituent remains available post-complexation, allowing for late-stage Suzuki-Miyaura cross-coupling to append fluorophores, targeting peptides, or surface-anchoring groups.

References

  • Independent tuning of the pKa or the E1/2 in a family of ruthenium pyridine-imidazole complexes. Helv Chim Acta. (2005). Available at:[Link]

  • Crystal structure, electrochemical and spectroscopic investigation of mer-tris[2-(1H-imidazol-2-yl-κN3)pyrimidine-κN1]ruthenium(II) bis(hexafluoridophosphate) trihydrate. IUCrJ. (2018). Available at:[Link]

  • Structure-based design of platinum(II) complexes as c-myc oncogene down-regulators and luminescent probes for G-quadruplex DNA. ChemMedChem. (2010). Available at:[Link]

  • Tuning of Redox Potentials by Introducing a Cyclometalated Bond to Bis-tridentate Ruthenium(II) Complexes Bearing Bis(N-methylbenzimidazolyl)benzene or -pyridine Ligands. Inorganic Chemistry. (2012). Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 3-(4-bromo-1H-imidazol-2-yl)pyridine

Part 1: Executive Summary & Core Directive Immediate Action Rule: 3-(4-bromo-1H-imidazol-2-yl)pyridine contains a bromine substituent on the imidazole ring.[1] It must be classified and disposed of strictly as Halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Immediate Action Rule: 3-(4-bromo-1H-imidazol-2-yl)pyridine contains a bromine substituent on the imidazole ring.[1] It must be classified and disposed of strictly as Halogenated Organic Waste.

Under no circumstances should this compound be:

  • Disposed of in general trash (solid municipal waste).

  • Poured down the drain (sanitary sewer).

  • Mixed with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is re-labeled as halogenated.[1][2]

Why this matters: Improper combustion of brominated heteroaromatics at standard municipal incineration temperatures (<850°C) can catalyze the formation of Polybrominated Dibenzo-p-Dioxins (PBDDs) and Furans (PBDFs), which are persistent environmental pollutants significantly more toxic than the parent compound.[1]

Part 2: Hazard Profile & Chemical Logic[2]

To manage disposal safely, one must understand the specific hazards inherent to the 3-(4-bromo-1H-imidazol-2-yl)pyridine scaffold.

GHS Classification & Handling Data

Based on structural analogs (brominated imidazoles) and functional group chemistry.

Hazard CategoryGHS CodeSignalOperational Implication
Acute Toxicity (Oral) H302WarningDo not generate dust.[1][3][4][5] Use damp wiping for cleanup.[1]
Skin Irritation H315WarningDouble-glove (Nitrile) when handling solids.[1]
Eye Damage/Irritation H318/H319DangerCritical: Imidazoles are basic; eye contact can cause severe caustic injury.
STOT-SE (Respiratory) H335WarningAll weighing/transfer must occur inside a fume hood.[1]
The "Halogen Rule" (Scientific Rationale)

The presence of the bromine atom at the 4-position of the imidazole ring dictates the disposal pathway.

  • Thermal Stability: The pyridine-imidazole bond is thermally stable.

  • Combustion Risk: In standard oxidation, the bromine atom forms HBr (corrosive gas) and free radicals (Br[1][2]•). If not incinerated at high temperatures (>1100°C) with specific residence times, these radicals recombine with aromatic rings to form brominated dioxins.[1][2]

  • Protocol: Consequently, this waste stream is directed to High-Temperature Incineration with Acid Gas Scrubbing .[1][2]

Part 3: Step-by-Step Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated waste.

Decision Logic Diagram

DisposalWorkflow Start Waste Generation: 3-(4-bromo-1H-imidazol-2-yl)pyridine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution (Dissolved in solvent) StateCheck->Liquid Solid Solid / Pure Substance (Powder, Crystals) StateCheck->Solid HalogenCheck Is the solvent Halogenated? Liquid->HalogenCheck SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Segregate from trash HaloStream Halogenated Waste Carboy (Red Tag) HalogenCheck->HaloStream Yes (e.g., DCM) HalogenCheck->HaloStream No (e.g., MeOH)* *Must now be treated as Halogenated Labeling Labeling Protocol: 1. Full Chemical Name 2. Check 'Halogenated' 3. List 'Toxic/Irritant' HaloStream->Labeling SolidBin->Labeling Handover EHS Pickup / Transfer (High-Temp Incineration) Labeling->Handover

Figure 1: Decision tree for the segregation and disposal of brominated heteroaromatic waste.[1]

Detailed Procedures
Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid waste into a screw-top jar or a double-lined polyethylene bag. Do not leave it in an open weigh boat.

  • Secondary Container: Place the jar/bag into the lab's designated "Solid Hazardous Waste" pail.

  • Labeling: The tag must explicitly list "3-(4-bromo-1H-imidazol-2-yl)pyridine".[1] Do not use abbreviations like "BIP".

  • Contaminated Debris: Gloves, weigh paper, and pipette tips contaminated with this compound must also go into the Solid Hazardous Waste, not the regular trash.[1][2]

Scenario B: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol or Ethyl Acetate : You must still pour this into the Halogenated Waste carboy.

    • Note: Adding a halogenated solute (the pyridine derivative) to a non-halogenated solvent renders the entire mixture "Halogenated Waste" by characteristic.

  • pH Check: Ensure the waste stream is not highly acidic or basic before adding.[1] If the specific reaction involved strong acids, neutralize to pH 6-8 before adding to the organic waste carboy to prevent exothermic polymerization or gas evolution.[1][2]

Part 4: Spill Management & Emergency Response[2]

If containment fails, follow this specific cleanup protocol to minimize exposure and environmental release.

Dry Spill (Powder)
  • Evacuate & Ventilate: Clear the immediate area.[1][4] If outside a hood, ensure room ventilation is active.[1][2][6][7]

  • PPE Upgrade: Wear Nitrile gloves , safety goggles, and a N95 or P100 particulate respirator (to prevent inhalation of brominated dust).[1][2]

  • Suppression: Cover the powder gently with damp paper towels (water or ethanol) to prevent dust from becoming airborne.

  • Collection: Scoop the damp material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Dispose of all wipes as solid hazardous waste.

Wet Spill (Solution)
  • Absorb: Use a universal absorbent pad or vermiculite.[1]

  • Do Not Use: Do not use sawdust or paper towels for large spills if the solvent is an oxidizer (unlikely here, but good practice).[1]

  • Disposal: Bag the saturated absorbent as Solid Hazardous Waste .

Part 5: Regulatory Context (RCRA)[10]

For US-based laboratories, this compound falls under specific EPA criteria:

  • Waste Code Determination: While 3-(4-bromo-1H-imidazol-2-yl)pyridine is not explicitly "P" or "U" listed, it is a Characteristic Hazardous Waste due to toxicity.[1][2]

  • The "Mixture Rule": If this compound is mixed with spent halogenated solvents (e.g., Methylene Chloride), the waste bears the F002 code (Spent Halogenated Solvents).[1]

  • Destruction Efficiency: Regulations require this waste to be treated via incineration achieving 99.99% destruction and removal efficiency (DRE) to ensure the breakdown of the brominated ring system.

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-(4-bromo-1H-imidazol-2-yl)pyridine. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1H-imidazole (Analogous Hazard Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Codes (F-List and Characteristics). Retrieved from

  • Wang, et al. (2025).[1][2] Bromine Transformation during Catalytic Pyrolysis.... ACS Omega.[1] Retrieved from

  • BenchChem. (n.d.).[1] Disposal of Halogenated Hydrocarbons Guide. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-(4-bromo-1H-imidazol-2-yl)pyridine

Advanced Laboratory Safety & Operational Guide: Handling 3-(4-bromo-1H-imidazol-2-yl)pyridine As a Senior Application Scientist, I frequently consult on the integration of novel heterocyclic building blocks into drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 3-(4-bromo-1H-imidazol-2-yl)pyridine

As a Senior Application Scientist, I frequently consult on the integration of novel heterocyclic building blocks into drug discovery pipelines. Compounds like 3-(4-bromo-1H-imidazol-2-yl)pyridine (CAS: 1379324-97-6) [1] are highly valued in the synthesis of kinase inhibitors and metalloenzyme modulators. However, the exact structural features that make this compound synthetically valuable—its reactive halogenated imidazole core and basic pyridine ring—also dictate a highly stringent safety and handling protocol.

This guide is designed to move beyond basic Safety Data Sheet (SDS) compliance. It provides a mechanistic understanding of the chemical's hazards and outlines a self-validating operational workflow to ensure absolute safety during handling, weighing, and disposal.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 3-(4-bromo-1H-imidazol-2-yl)pyridine presents three primary risk vectors:

  • Dermal/Ocular Irritation (H315, H319): The pyridine nitrogen is inherently basic and can cause localized pH shifts upon contact with ocular fluid or sweat, leading to severe irritation [2].

  • Lipophilic Penetration: The addition of the bromine atom increases the molecule's lipophilicity (LogP). This allows the dry powder to more easily penetrate the lipid bilayer of the skin if dermal exposure occurs.

  • Carrier-Solvent Vulnerability: In drug discovery, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These polar aprotic solvents act as "chemical vehicles," rapidly carrying dissolved solutes through standard nitrile gloves and human skin [3].

Hazard_Mechanism Exp Dermal / Ocular Exposure (Lipophilic Powder) Abs Tissue Penetration (Enhanced by DMSO/DMF) Exp->Abs Irr Acute Irritation (pH shift from Pyridine) Exp->Irr Direct Contact Reac Reactivity (Pyridine N-Oxidation / Halogen Displacement) Abs->Reac Metabolic Activation Tox Cellular Toxicity (Protein Covalent Binding) Reac->Tox

Fig 1: Mechanistic hazard pathway of dermal and ocular exposure to brominated pyridines.

Quantitative PPE Specifications

Standard laboratory PPE is insufficient when handling highly active halogenated heterocycles, particularly during solubilization. The following table summarizes the quantitative performance metrics required for your Personal Protective Equipment [4].

PPE CategorySpecificationPerformance MetricMechanistic Rationale
Primary Gloves 100% Nitrile (0.11 mm min. thickness)>480 min breakthrough (Dry Powder)Prevents direct dermal contact with lipophilic dry powder during initial weighing.
Secondary Gloves Neoprene over Nitrile (0.4 mm total)>240 min breakthrough (in DMSO/DMF)Mitigates the carrier-solvent effect; DMSO rapidly permeates standard single-layer nitrile.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesHigh-velocity impact & splash ratedThe pyridine moiety acts as a severe ocular irritant; goggles prevent micro-dust ingress.
Respiratory NIOSH-approved N95 or P10095-99.9% particulate filtrationPrevents inhalation of electrostatically charged micro-powders if handled outside an enclosure.
Body Protection 100% Cotton Lab CoatStatic resistantSynthetic blends generate static charge, which can scatter the dry heterocyclic powder.

Self-Validating Operational Workflow

A protocol is "self-validating" when the completion of one step inherently verifies the safety of the next. Do not simply follow these steps; understand that each action is designed to isolate the chemical from the ambient laboratory environment.

Step-by-Step Methodology: Handling & Solubilization

Phase 1: Environmental Preparation & Static Mitigation

  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Mitigate Static: Brominated powders are highly prone to electrostatic scatter. Discharge the weighing spatula and the receiving vial using an anti-static zero-stat gun. Validation: The powder should not "jump" or cling to the sides of the spatula.

Phase 2: Enclosed Weighing 3. Tare in the Hood: Place the analytical balance inside the fume hood. Tare the receiving vial with its cap on. 4. Transfer: Carefully transfer the 3-(4-bromo-1H-imidazol-2-yl)pyridine into the vial. Cap the vial immediately after the desired mass is reached. 5. Gravimetric Confirmation: Weigh the capped vial to confirm the mass. Validation: By keeping the vial capped during transport to any external balances, you eliminate the risk of respiratory exposure.

Phase 3: In-Situ Solubilization 6. Add Solvent: Return the capped vial to the fume hood. Don your secondary Neoprene gloves. Inject or pipette the required solvent (e.g., DMSO) directly into the vial inside the hood. 7. Seal and Sonicate: Seal the vial with Parafilm before removing it from the hood for sonication or vortexing.

Operational_Workflow A 1. Risk Assessment (Review SDS & Hazards) B 2. Engineering Controls (Verify Fume Hood Flow) A->B C 3. Don PPE (Double Gloves, Goggles) B->C D 4. Static Mitigation (Anti-static Gun/Mats) C->D E 5. Weighing & Transfer (Closed Enclosure) D->E F 6. Solubilization (In-Hood Solvent Addition) E->F G 7. Decontamination (Wet Wipe & Halogenated Waste) F->G

Fig 2: Step-by-step operational workflow for handling halogenated heterocyclic powders.

Decontamination and Disposal Plan

Improper disposal of halogenated heterocycles can lead to dangerous cross-reactions in waste streams.

  • Spill Response: Never dry-sweep 3-(4-bromo-1H-imidazol-2-yl)pyridine. Dry sweeping aerosolizes the powder. Instead, cover the spill with absorbent pads and wet them with 70% Isopropanol or a 10% sodium hypochlorite (bleach) solution. Bleach will safely oxidize the imidazole ring, neutralizing its biological activity.

  • Waste Segregation: All consumables (pipette tips, weighing boats, gloves) that come into contact with the compound must be disposed of in a designated Halogenated Organic Waste container.

  • Chemical Incompatibilities: Do not mix this waste with strong acids. The basic pyridine ring will undergo an exothermic acid-base neutralization, potentially generating heat and off-gassing inside sealed waste carboys [5].

References

  • AccelaChem. "1340115-97-0,1-(aminomethyl)-3-ethylcyclohexan-1-ol-AccelaChem: SDS (Includes CAS 1379324-97-6 Data)." AccelaChem Catalog. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Laboratory Chemical Safety Summary (LCSS)." PubChem. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.